molecular formula C11H22N2O2 B2355104 tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate CAS No. 196822-24-9

tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate

カタログ番号: B2355104
CAS番号: 196822-24-9
分子量: 214.309
InChIキー: YVHLLGDTKFCKHD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.309. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13(5)11(4)6-7-12-8-11/h12H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHLLGDTKFCKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Architectural Mastery in Medicinal Chemistry: The Case of tert-Butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Modern drug discovery relies heavily on sp³-rich, conformationally restricted building blocks to improve the clinical success rates of small-molecule therapeutics. Among these, the 3,3-disubstituted pyrrolidine core represents a "privileged scaffold," frequently utilized in the development of kinase inhibitors, GPCR ligands, and antimicrobial agents.

This technical whitepaper provides an in-depth analysis of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate (CAS 196822-24-9) , detailing its physicochemical properties, the structural causality behind its use in drug design, and a self-validating synthetic methodology for its preparation.

Physicochemical Profile

Understanding the baseline quantitative properties of this building block is critical for predicting its behavior in downstream synthetic steps and its ultimate impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound.

Table 1: Quantitative and Physicochemical Properties

PropertyValue
Chemical Name tert-Butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate
CAS Registry Number 196822-24-9[1]
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.30 g/mol [2]
Monoisotopic Mass 214.1681 Da[1]
SMILES CN(C(=O)OC(C)(C)C)C1(C)CCNC1[1]
Predicted XLogP ~1.1[1]
Predicted Collision Cross Section (CCS) 151.7 Ų ([M+H]⁺ adduct)[1]

Structural Rationale in Drug Design

The specific substitution pattern of this molecule is not arbitrary; it is the result of precise structural engineering designed to optimize both synthesis and biological target engagement.

The C3-Methyl Group: Conformational Tuning

The introduction of a methyl group at the C3 position of the pyrrolidine ring is a deliberate design choice to restrict the conformational flexibility of the ring. This conformational tuning reduces the entropic penalty upon target binding. In the development of PI3Kα-selective inhibitors (such as PF-06843195), the incorporation of a 3-methylpyrrolidine derivative successfully relieved conformational strain energy by approximately 3-fold and filled a critical hydrophobic pocket in the kinase active site[3]. Furthermore, chiral 3-methylpyrrolidines finely tune the 3D vectors of attached pharmacophores, enabling precise adjustments to the molecule's spatial geometry[4].

Orthogonal Protection Strategy (Boc)

The tert-butyloxycarbonyl (Boc) group provides a highly reliable orthogonal protection strategy. The Boc carbamate is completely stable to catalytic hydrogenation and basic conditions but is highly labile under acidic conditions (e.g., Trifluoroacetic acid or HCl in dioxane)[5]. This orthogonality allows medicinal chemists to selectively functionalize the free N1 pyrrolidine nitrogen (via S_NAr, Buchwald-Hartwig coupling, or alkylation) without risking cross-reactivity at the C3 exocyclic amine.

Application Workflow in Drug Discovery

The true value of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate lies in its ability to act as a dual-functional hub. The workflow below illustrates the logical sequence of orthogonal functionalization used to build complex Active Pharmaceutical Ingredients (APIs).

SynthesisWorkflow Start tert-Butyl N-methyl-N- (3-methylpyrrolidin-3-yl)carbamate (CAS 196822-24-9) Step1 N1-Functionalization (SNAr / Buchwald-Hartwig) Start->Step1 Electrophile (R-X) Intermediate N1-Substituted Boc-Protected Intermediate Step1->Intermediate Step2 Boc Deprotection (TFA or HCl/Dioxane) Intermediate->Step2 Acidic Cleavage Deprotected N1-Substituted C3-Methylamine (Free Base) Step2->Deprotected Step3 C3-N Functionalization (Amidation / Alkylation) Deprotected->Step3 R'-COOH or R'-CHO Final Final API / Lead Compound Step3->Final

Fig 1. Orthogonal functionalization workflow of the pyrrolidine diamine scaffold.

Self-Validating Synthetic Methodology

To ensure maximum yield and purity, the synthesis of this building block from the commercially available precursor 1-benzylpyrrolidin-3-one must follow a strict, self-validating protocol. Each step below includes the mechanistic causality for the reagents chosen and the In-Process Controls (IPC) required to validate the transformation.

Step 1: Ketimine Formation and Nucleophilic Addition
  • Protocol: Dissolve 1-benzylpyrrolidin-3-one (1.0 eq) in anhydrous THF. Add a solution of methylamine (2.0 eq) in THF, followed by Titanium(IV) isopropoxide (Ti(O-iPr)₄) (1.5 eq). Stir at room temperature for 12 hours. Cool the mixture to -78 °C and add methylmagnesium bromide (MeMgBr) (3.0 eq) dropwise. Quench with saturated aqueous NH₄Cl after 2 hours.

  • Causality: Ti(O-iPr)₄ acts as a dual-purpose reagent; it serves as a Lewis acid to activate the ketone for nucleophilic attack and acts as an irreversible water scavenger, driving the thermodynamic equilibrium toward the ketimine. The cryogenic temperature (-78 °C) during the Grignard addition is critical to prevent unwanted enolization of the imine and to control the highly exothermic addition of the methyl group.

  • Validation (IPC): Analyze the organic layer via LC-MS. The reaction is validated when the starting ketone mass (m/z 176) is completely consumed, replaced by the diamine intermediate mass ([M+H]⁺ m/z 205).

Step 2: N-Boc Protection
  • Protocol: Extract the intermediate 1-benzyl-N,3-dimethylpyrrolidin-3-amine into dichloromethane (DCM). Cool to 0 °C and add triethylamine (Et₃N) (2.0 eq) followed by Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality: The exocyclic secondary amine is highly nucleophilic and readily attacks the Boc anhydride. Et₃N acts as a non-nucleophilic base to neutralize any trace acids and stabilize the transition state. The N1 pyrrolidine nitrogen is already protected by the benzyl group, ensuring absolute regioselectivity.

  • Validation (IPC): Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the amine-reactive spot validates the complete consumption of the secondary amine. LC-MS will confirm the protected intermediate ([M+H]⁺ m/z 305).

Step 3: Catalytic Hydrogenolysis (Debenzylation)
  • Protocol: Dissolve the Boc-protected intermediate in methanol. Add 10% Palladium on carbon (Pd/C) (0.1 eq by weight). Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (1 atm). Stir vigorously for 16 hours at room temperature.

  • Causality: The Pd/C catalyst selectively facilitates the reductive cleavage of the benzylic C-N bond. The Boc carbamate group is entirely inert to these reductive conditions, perfectly demonstrating the orthogonality required to yield the final building block with a free N1 amine[5].

  • Validation (IPC): Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Evaporate the solvent and analyze via ¹H NMR. The protocol is validated by the complete disappearance of the aromatic benzylic protons (δ 7.2–7.4 ppm) and the benzylic CH₂ singlet (δ ~3.6 ppm), yielding the pure title compound.

References

  • PubChemLite: 196822-24-9 (C11H22N2O2) Université du Luxembourg / PubChem URL:[Link][1]

  • Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195) Journal of Medicinal Chemistry - ACS Publications URL:[Link][3]

  • Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis JACS Au - ACS Publications URL:[Link][4]

  • Protecting Groups for Amines: Carbamates Master Organic Chemistry URL:[Link][5]

Sources

Analytical and Physicochemical Profiling of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, functionalized pyrrolidines serve as privileged pharmacophores, frequently deployed in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. The compound tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate (CAS 196822-24-9) is a highly specialized, orthogonally protected diamine building block[1].

For analytical scientists and synthetic chemists, differentiating between the macroscopic molecular weight (used for stoichiometric scaling) and the exact monoisotopic mass (used for high-resolution structural verification) is critical. This whitepaper establishes the foundational physicochemical parameters, mass spectrometry profiles, and validated experimental workflows required to handle this compound effectively.

Physicochemical Properties & Stoichiometric Parameters

The molecular architecture of this compound features a basic secondary amine within a pyrrolidine ring, coupled with an exocyclic N-methyl group that is sterically shielded by a tert-butyloxycarbonyl (Boc) protecting group. This structural dichotomy allows for selective functionalization of the ring nitrogen while keeping the exocyclic amine dormant.

For bulk synthetic operations, the average molecular weight of 214.31 g/mol is utilized to calculate molar equivalents and yield[2]. However, for precise analytical characterization, the exact monoisotopic mass of 214.16812 Da is the definitive metric[1].

Table 1: Core Chemical Identifiers and Properties

ParameterValueReference
Chemical Name tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate[1]
CAS Number 196822-24-9[2]
Molecular Formula C11H22N2O2[3]
Average Molecular Weight 214.31 g/mol [2]
Exact Mass (Monoisotopic) 214.16812 Da[1]
SMILES CN(C(=O)OC(C)(C)C)C1(C)CCNC1[3]

High-Resolution Mass Spectrometry (HRMS) Characterization

When validating the identity of this building block via Liquid Chromatography-Mass Spectrometry (LC-MS), the ionization environment dictates the observed adducts. Due to the high gas-phase basicity of the unprotected secondary amine in the pyrrolidine ring, the molecule readily accepts a proton in Positive Electrospray Ionization (ESI+) mode.

The theoretical exact mass of the protonated species [M+H]+ is calculated by adding the mass of a proton (1.00728 Da) to the monoisotopic mass (214.16812 Da), yielding a target m/z of 215.17540 [1].

Table 2: Predicted ESI+ Adducts and Collision Cross Sections (CCS) [1]

Adduct SpeciesTheoretical m/zPredicted CCS (Ų)Ionization Causality
[M+H]+ 215.17540151.7Primary protonation at the basic pyrrolidine nitrogen.
[M+Na]+ 237.15734156.5Sodium coordination with the Boc carbonyl oxygen.
[M+NH4]+ 232.20194172.5Ammonium adduction in buffered mobile phases.
[M+K]+ 253.13128156.8Potassium trace contamination from glassware.

Experimental Protocols

Protocol A: LC-HRMS Exact Mass Validation

Objective: To confirm the identity and purity of the compound via exact mass measurement. Causality: Utilizing a C18 stationary phase with a slightly acidic mobile phase (0.1% Formic Acid) ensures the secondary amine remains fully protonated. This prevents peak tailing and maximizes ionization efficiency in the ESI source. Trustworthiness (Self-Validating System): This protocol integrates a pre-run lock-mass calibration. By verifying that the calibration standard's mass error is <2 ppm , the system isolates chemical identity confirmation from instrumental drift.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water (v/v) containing 0.1% Formic Acid.

  • System Suitability Test (SST): Infuse a standard calibration mix (e.g., Pierce ESI Positive Ion Calibration Solution). Validation Check: Ensure the mass accuracy of the calibrant peaks is strictly <2 ppm before proceeding.

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size). Execute a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Acquisition: Operate the Orbitrap or Time-of-Flight (TOF) MS in ESI+ mode. Set the mass range to m/z 100–500 and the resolution to 70,000 (at m/z 200).

  • Data Processing: Extract the ion chromatogram (XIC) for the target m/z 215.1754. Calculate the mass error to ensure it falls within the acceptable <5 ppm threshold.

MS_Workflow N1 Sample Prep 1 µg/mL in MeOH/H2O N2 UHPLC Separation C18, 0.1% Formic Acid N1->N2 N3 ESI+ Ionization Protonation of 2° Amine N2->N3 N4 Orbitrap HRMS Resolution > 70,000 N3->N4 N5 Data Analysis Target m/z 215.1754 N4->N5

LC-HRMS Analytical Workflow for Exact Mass Verification.

Protocol B: Acid-Mediated Boc Deprotection Workflow

Objective: Cleavage of the tert-butyloxycarbonyl (Boc) protecting group to liberate the exocyclic N-methyl amine for downstream synthetic coupling. Causality: Trifluoroacetic acid (TFA) provides the necessary proton activity to attack the carbamate carbonyl, driving the elimination of isobutylene and carbon dioxide. Dichloromethane (DCM) acts as a non-polar, aprotic solvent that stabilizes the transition state without inducing unwanted side reactions. Trustworthiness (Self-Validating System): The reaction incorporates continuous In-Process Control (IPC) monitoring. The macroscopic cessation of CO2​ gas evolution, coupled with the complete disappearance of the m/z 215.1754 peak on LC-MS, serves as an internal, self-validating marker for 100% conversion.

Step-by-Step Methodology:

  • Reagent Assembly: Dissolve 100 mg of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate in 2.0 mL of anhydrous DCM in a 10 mL round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add 2.0 mL of Trifluoroacetic acid (TFA) dropwise to safely manage the initial exothermic protonation event.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature (20-25 °C) for 2 hours. Observation: Vigorous effervescence ( CO2​ release) will be visible initially and will subside as the reaction nears completion.

  • In-Process Control (IPC): Withdraw a 5 µL aliquot, dilute in 1 mL of Methanol, and analyze via rapid LC-MS. Validation Check: Confirm the total absence of the parent ion ( [M+H]+ 215.1754) and the emergence of the deprotected free amine mass.

  • Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate the residue with toluene (3 x 5 mL) to azeotropically remove any residual TFA, yielding the final product as a stable TFA salt.

Deprotection_Pathway S1 Boc-Protected Intermediate (MW: 214.31 g/mol) S2 Acidic Cleavage (TFA/DCM 1:1, RT, 2h) S1->S2 S3 Carbocation Formation & Decarboxylation (-CO2) S2->S3 S4 Isobutylene Elimination (-C4H8) S3->S4 S5 Free Amine Product (TFA Salt) S4->S5

Acid-Mediated Boc Deprotection Mechanistic Pathway.

References

  • 196822-24-9 (C11H22N2O2)
  • 196822-24-9 | tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)
  • 196822-24-9 | Tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing lead optimization campaigns, I frequently observe discovery programs stalling due to poor pharmacokinetic profiles caused by overly planar, aromatic-heavy lead compounds. The strategic incorporation of sp³-rich building blocks is a proven method to "escape from flatland," improving aqueous solubility, metabolic stability, and target specificity.

This technical guide provides an in-depth analysis of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate (CAS: 196822-24-9) . By detailing its physicochemical properties, structural causality in medicinal chemistry, and self-validating synthetic protocols, this whitepaper serves as an authoritative resource for researchers integrating highly substituted pyrrolidine scaffolds into novel drug candidates.

Scaffold Causality: Why CAS 196822-24-9?

The selection of a chemical building block is never arbitrary; it is dictated by the precise spatial and electronic requirements of the target receptor pocket. CAS 196822-24-9 is a highly specialized diamine building block that offers three distinct mechanistic advantages:

  • High Fsp³ Character: The pyrrolidine ring provides a saturated, non-planar core. Increasing the fraction of sp³ hybridized carbons (Fsp³) directly correlates with successful progression through clinical trials by disrupting crystal packing and enhancing solubility [1].

  • Conformational Restriction: The presence of the 3-methyl group on the pyrrolidine ring restricts the pseudorotation of the five-membered ring. This steric bulk locks the exocyclic N-methylamine into a predictable spatial vector, reducing the entropic penalty upon binding to kinase or GPCR targets [2].

  • Orthogonal Reactivity: The molecule features a free secondary amine within the ring and a Boc-protected (tert-butyloxycarbonyl) secondary amine at the exocyclic position. This allows for site-selective electrophilic coupling at the ring nitrogen without cross-reactivity, followed by controlled deprotection to reveal the active pharmacophore.

Quantitative Data & Physicochemical Profiling

Before initiating any synthesis, verifying the exact structural and physical parameters of the building block is critical for downstream analytical tracking.

PropertyValueCausality / Significance in Drug Design
CAS Registry Number 196822-24-9Unique identifier for precise database retrieval and procurement.
Molecular Formula C₁₁H₂₂N₂O₂Defines the atomic composition for mass spectrometry validation.
Molecular Weight 214.30 g/mol Low molecular weight allows integration into larger scaffolds without violating Lipinski's Rule of 5.
SMILES CN(C(=O)OC(C)(C)C)C1(C)CCNC1Essential for in silico docking, pharmacophore mapping, and cheminformatics.
Monoisotopic Mass 214.16812 DaCritical exact mass for High-Resolution Mass Spectrometry (HRMS) [3].
Predicted [M+H]⁺ 215.17540 m/zThe primary target peak during positive-ion mode LC-MS tracking.

Database Verification and Procurement Workflow

When sourcing highly substituted chiral or achiral pyrrolidines, relying solely on a vendor's catalog name can lead to regiochemical errors. A self-validating workflow must begin with the CAS Registry Number to ensure structural fidelity.

CAS_Workflow A Input CAS: 196822-24-9 B Database Query (PubChem/SciFinder) A->B C Structure Verification C11H22N2O2 B->C D Supplier QC (Purity > 98%) C->D E In-house Validation (LC-MS, 1H-NMR) D->E F Cleared for Synthesis E->F

Workflow for database verification and procurement of CAS 196822-24-9.

Protocol 1: In-House Analytical Validation (Self-Validating QC)

Do not proceed to synthetic coupling without verifying the commercial batch. The causality here is simple: des-methyl impurities or regioisomers present in cheap commercial batches will track through your entire multi-step synthesis, ruining the final yield.

  • Sample Preparation: Dissolve 1 mg of the received CAS 196822-24-9 in 1 mL of LC-MS grade Methanol.

  • LC-MS Analysis: Run a standard 5-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) on a C18 column.

  • Data Validation:

    • Expected Outcome: A single sharp peak in the UV trace (though UV absorbance will be weak due to lack of chromophores; ELSD or CAD detectors are preferred).

    • Mass Confirmation: The mass spectrum must show a dominant peak at m/z 215.17 [M+H]⁺ .

    • Failure Mode: If a peak at m/z 201.15 is observed, the batch contains a des-methyl impurity. Reject the batch.

Synthetic Integration and Deprotection

Once validated, the pyrrolidine building block is typically appended to a core heteroaryl scaffold (e.g., a pyrimidine or quinoline core) via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling [4].

Synthesis_Pathway A Boc-Pyrrolidine CAS: 196822-24-9 B Electrophilic Coupling (SNAr/Amidation) A->B C N-Substituted Intermediate B->C D Boc Deprotection (TFA/DCM) C->D E Free Amine Generation D->E F Target Binding Studies E->F

Synthetic derivatization pathway from the Boc-protected building block to the active pharmacophore.

Protocol 2: Scaffold Coupling and Boc-Deprotection (Step-by-Step)

This protocol is designed as a self-validating system. In-process checks dictate the flow of the experiment, ensuring mechanistic control at every stage.

Phase A: SNAr Coupling

  • Reagent Assembly: In an oven-dried reaction vial, combine the core aryl halide (1.0 eq) with CAS 196822-24-9 (1.2 eq).

  • Solvent & Base: Add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Reaction Execution: Heat the mixture at 110°C for 4 hours.

    • Causality Check: The secondary amine of the pyrrolidine ring is highly nucleophilic. However, the adjacent 3-methyl group introduces steric hindrance. If LC-MS at the 2-hour mark shows unreacted pyrrolidine (m/z 215.17), the steric clash is preventing SNAr. Corrective Action: Switch to a Buchwald-Hartwig amination using a Pd(dppf)Cl₂ catalyst.

  • Workup: Quench with water, extract with Ethyl Acetate (3x). Wash the combined organics heavily with brine to remove NMP. Dry over Na₂SO₄ and concentrate.

Phase B: Acidic Deprotection

  • Solvation: Dissolve the crude Boc-protected intermediate in Dichloromethane (DCM) (0.1 M).

  • Acid Cleavage: Add Trifluoroacetic Acid (TFA) (10.0 eq) dropwise at 0°C, then warm to 25°C.

    • Causality: The Boc group is exquisitely acid-labile. The bulky tert-butyl group fragments into isobutylene gas and CO₂, providing an entropic driving force that pushes the reaction to absolute completion.

  • Free-Basing: Concentrate the mixture under reduced pressure to remove excess TFA. To obtain the free base (necessary for accurate biological assays), dissolve the residue in Methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), or partition between DCM and saturated aqueous NaHCO₃.

  • Final Isolation: Lyophilize the resulting product to yield the active, target-ready sp³-rich pharmacophore.

Conclusion

The use of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate (CAS 196822-24-9) exemplifies the modern medicinal chemist's approach to designing robust, highly soluble, and target-specific therapeutics. By strictly adhering to database verification protocols and understanding the steric and electronic causality behind its reactivity, researchers can seamlessly integrate this advanced building block into next-generation drug discovery pipelines.

thermodynamic properties of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate

While direct thermodynamic data for tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate is not currently published, a robust and reliable thermodynamic profile can be constructed through a systematic application of established experimental and computational methodologies. Techniques such as TGA and DSC provide essential data on thermal stability and phase behavior, which are critical for practical aspects of drug development like formulation and storage. [11][21]Concurrently, quantum mechanical calculations offer invaluable insights into fundamental properties like enthalpy of formation and Gibbs free energy, providing a theoretical foundation for understanding the molecule's intrinsic stability and reactivity. [34] By following the workflows outlined in this guide, researchers can systematically de-risk drug candidates, make informed decisions during lead optimization, and build a comprehensive data package that supports the progression from a promising molecule to a viable therapeutic agent. The integration of these thermodynamic principles is not an optional exercise but a cornerstone of modern, efficient, and successful drug discovery. [5][8]

References

  • Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. (n.d.). PMC. Retrieved March 18, 2026, from [Link]

  • Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization. (2022, September 15). MDPI. Retrieved March 18, 2026, from [Link]

  • TGA Analysis in Pharmaceuticals. (2026, January 23). ResolveMass Laboratories Inc. Retrieved March 18, 2026, from [Link]

  • Thermogravimetric Analysis. (2022, January 7). Improved Pharma. Retrieved March 18, 2026, from [Link]

  • 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation. (n.d.). IEEE Xplore. Retrieved March 18, 2026, from [Link]

  • 15 Computational approaches for predicting drug solubility and permeability in pharmaceutical formulation. (n.d.). IEEE Xplore. Retrieved March 18, 2026, from [Link]

  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (n.d.). PMC. Retrieved March 18, 2026, from [Link]

  • Thermodynamic Studies for Drug Design and Screening. (n.d.). PMC. Retrieved March 18, 2026, from [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Aurigaresearch. Retrieved March 18, 2026, from [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho. Retrieved March 18, 2026, from [Link]

  • Importance of Thermodynamics in Drug Designing. (n.d.). Retrieved March 18, 2026, from [Link]

  • Advanced modeling of pharmaceutical solubility in solvents using artificial intelligence techniques: assessment of drug candidate for nanonization processing. (n.d.). Frontiers. Retrieved March 18, 2026, from [Link]

  • Binding Affinity, Gibbs Free Energy, And Intramolecular Energy Explained for Drug Discovery. (2023, July 6). Neurosnap. Retrieved March 18, 2026, from [Link]

  • What are the key applications of thermodynamic analysis in drug discovery? (n.d.). Consensus. Retrieved March 18, 2026, from [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). Retrieved March 18, 2026, from [Link]

  • Change in Gibbs free energy: Significance and symbolism. (2025, June 22). Retrieved March 18, 2026, from [Link]

  • Heat capacities and thermodynamic properties of ( S )- tert -butyl 1-phenylethylcarbamate. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure. (n.d.). BYU ScholarsArchive. Retrieved March 18, 2026, from [Link]

  • Chemical Properties of tert-Butyl carbamate (CAS 4248-19-5). (n.d.). Cheméo. Retrieved March 18, 2026, from [Link]

  • Thermodynamics and kinetics driving quality in drug discovery. (2011, August 31). European Pharmaceutical Review. Retrieved March 18, 2026, from [Link]

  • Heat capacities and thermodynamic properties of (S)-tert-butyl 1-phenylethylcarbamate. (2010, December 8). AKJournals. Retrieved March 18, 2026, from [Link]

  • Experimental thermodynamics volume vii. (n.d.). College of Engineering and Applied Science. Retrieved March 18, 2026, from [Link]

  • Machine Learning To Predict Standard Enthalpy of Formation of Hydrocarbons. (2019, August 29). SciSpace. Retrieved March 18, 2026, from [Link]

  • How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. (2017, December 18). Retrieved March 18, 2026, from [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). Retrieved March 18, 2026, from [Link]

  • Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. (n.d.). Scirp.org. Retrieved March 18, 2026, from [Link]

  • computational study of organic compounds -an application for learning in chemistry. (2019, August 15). Retrieved March 18, 2026, from [Link]

  • A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. (n.d.). Springer Nature Experiments. Retrieved March 18, 2026, from [Link]

  • On Free Energy Calculations in Drug Discovery. (2025, October 10). Accounts of Chemical Research. Retrieved March 18, 2026, from [Link]

  • dsc.pdf. (n.d.). Alan Cooper. Retrieved March 18, 2026, from [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Retrieved March 18, 2026, from [Link]

  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (2023, December 8). Longdom Publishing. Retrieved March 18, 2026, from [Link]

  • A Look at Ligand Binding Thermodynamics in Drug Discovery. (n.d.). Universidad de Zaragoza. Retrieved March 18, 2026, from [Link]

  • Chemical accuracy for ligand-receptor binding Gibbs energies through multi-level SQM/QM calculations. (n.d.). PMC. Retrieved March 18, 2026, from [Link]

  • 3 - Organic Syntheses Procedure. (n.d.). Retrieved March 18, 2026, from [Link]

  • New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. (2023, May 10). MDPI. Retrieved March 18, 2026, from [Link]

  • Tert-butyl n-methyl-n-(pyrrolidin-3-ylmethyl)carbamate (C11H22N2O2). (n.d.). PubChemLite. Retrieved March 18, 2026, from [Link]

  • Tert-butyl n-[(3-methylpyrrolidin-3-yl)methyl]carbamate. (n.d.). PubChemLite. Retrieved March 18, 2026, from [Link]

  • Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. (n.d.). Retrieved March 18, 2026, from [Link]

  • tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate - Publications - Abstract Sifter. (n.d.). EPA. Retrieved March 18, 2026, from [Link]

  • tert-Butyl carbamate - NIST WebBook. (n.d.). Retrieved March 18, 2026, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). ACS Publications. Retrieved March 18, 2026, from [Link]

  • Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow. (2026, February 5). ResearchGate. Retrieved March 18, 2026, from [Link]

  • A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. (2019, November 6). Retrieved March 18, 2026, from [Link]

Sources

solubility profile of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Determining the Solubility Profile of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability.[1][2][3] This guide provides a comprehensive framework for characterizing the solubility profile of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate, a novel chemical entity. Due to the absence of publicly available solubility data for this specific compound[4], this document focuses on the principles, predictive analysis, and experimental methodologies required to establish its solubility profile. We present detailed protocols for both thermodynamic and kinetic solubility assessments, emphasizing experimental design causality and data integrity. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust and reliable solubility dataset for new chemical entities.

Introduction: The Critical Role of Solvent Selection

In pharmaceutical manufacturing and development, the choice of solvent is a strategic decision that profoundly impacts process efficiency, product purity, safety, and ultimately, the therapeutic efficacy of the final drug product.[1][2] Solvents are integral to synthesis, extraction, crystallization, and formulation.[1][2] A thorough understanding of a compound's solubility across a range of solvents is therefore non-negotiable. Poor solubility can lead to significant challenges, including low bioavailability, unreliable in vitro assay results, and difficulties in developing viable formulations.[3][5]

This guide focuses on tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate (CAS No. 196822-24-9)[6], a molecule for which a comprehensive solubility profile is not publicly documented. The principles and methods detailed herein provide a universal roadmap for characterizing this and other new chemical entities (NCEs).

1.1. Structural Analysis and Solubility Prediction

Before embarking on experimental measurements, a structural analysis of the target molecule can provide valuable qualitative predictions about its solubility behavior, following the principle of "like dissolves like".[7]

  • Structure: tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate

    • Carbamate Group (-O-(C=O)-N<): This functional group is polar and can act as a hydrogen bond acceptor.

    • Tertiary Amine (in the pyrrolidine ring): The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor and imparting basic properties.

    • Tert-butyl Group: A large, non-polar, sterically hindering group that will contribute to solubility in non-polar (lipophilic) solvents.

    • Methyl Groups: Non-polar alkyl groups.

  • Predicted Solubility:

    • High Solubility Expected in: Polar aprotic solvents (e.g., DMSO, DMF, THF, Acetone) and chlorinated solvents (e.g., Dichloromethane, Chloroform) due to the presence of the polar carbamate and amine functionalities.

    • Moderate Solubility Expected in: Polar protic solvents with shorter alkyl chains (e.g., Methanol, Ethanol, Isopropanol). The ability of these solvents to act as hydrogen bond donors will facilitate interaction with the carbamate and amine groups.

    • Low Solubility Expected in: Non-polar hydrocarbon solvents (e.g., Hexane, Heptane, Toluene). The overall polarity of the molecule is likely too high for significant miscibility with these solvents, despite the presence of the tert-butyl group.

Thermodynamic vs. Kinetic Solubility: A Foundational Concept

It is crucial to distinguish between two types of solubility measurements, as they provide different and complementary information for drug development.[8][9][10]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of the most stable crystalline form of a compound that can be achieved in a solvent at a specific temperature and pressure.[5][11][12] It is determined by allowing excess solid to equilibrate with the solvent over an extended period (e.g., 24 hours).[10][13] This value is critical for formulation development and understanding the compound's behavior in a saturated state.[14]

  • Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a solution that was initially prepared from a high-concentration stock (typically in DMSO).[5][10][14] The resulting precipitate is often amorphous, leading to higher apparent solubility values compared to the thermodynamic measurement.[8][9] Kinetic solubility is widely used in high-throughput screening during early drug discovery to quickly flag compounds with potential solubility issues.[15]

For a comprehensive profile, especially for a compound advancing through preclinical development, determining the thermodynamic solubility is the gold standard.

Experimental Design for Solubility Determination

A systematic approach to solvent selection and experimental execution is key to generating reliable data. The choice of solvents should span a range of polarities and functionalities.

3.1. Solvent Selection

The chosen solvents should be representative of those commonly used in pharmaceutical processes.[1][16] A recommended panel is presented in Table 1.

Table 1: Panel of Recommended Organic Solvents for Solubility Profiling

Solvent Class Solvent Polarity Index Key Properties
Polar Aprotic Dimethyl Sulfoxide (DMSO) 7.2 High dissolving power, H-bond acceptor
N,N-Dimethylformamide (DMF) 6.4 High boiling point, polar
Acetonitrile (ACN) 5.8 Miscible with water, common in HPLC
Acetone 5.1 Volatile, good general solvent
Tetrahydrofuran (THF) 4.0 Ethereal, good for less polar compounds
Polar Protic Methanol (MeOH) 5.1 H-bond donor/acceptor, polar
Ethanol (EtOH) 4.3 Common in formulations, less toxic
Isopropanol (IPA) 3.9 Less polar than EtOH
Chlorinated Dichloromethane (DCM) 3.1 Excellent for many organics, volatile
Chloroform 4.1 Similar to DCM, less volatile
Non-Polar Toluene 2.4 Aromatic, good for non-polar compounds
Heptane / Hexane 0.1 Aliphatic, very non-polar

| Ester | Ethyl Acetate (EtOAc) | 4.4 | Moderately polar, common in extraction |

Note: Polarity Index values are relative and sourced from various compilations.[17][18]

3.2. Experimental Workflow

A robust workflow ensures that equilibrium is reached and that the measurement is accurate and reproducible. The following diagram outlines the general process for determining thermodynamic solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Weigh excess compound into vials prep2 Add precise volume of selected solvent prep1->prep2 For each solvent equil1 Seal vials and place in shaker/agitator prep2->equil1 equil2 Agitate at constant temp. (e.g., 25°C) for 24h equil1->equil2 sep1 Allow excess solid to settle equil2->sep1 sep2 Withdraw supernatant using a syringe sep1->sep2 sep3 Filter through 0.45 µm syringe filter sep2->sep3 analysis1 Quantify concentration of the filtrate sep3->analysis1 analysis2 (Gravimetric or HPLC Method) analysis1->analysis2

Caption: Thermodynamic Solubility Determination Workflow.

Detailed Experimental Protocols

The following protocols describe two gold-standard methods for quantifying solubility. All experiments should be performed in triplicate to ensure statistical validity.

4.1. Protocol 1: Isothermal Saturation (Gravimetric Method)

This method is a direct and absolute technique for determining solubility by measuring the mass of the dissolved solute.[19][20]

  • Principle: A saturated solution is prepared, a known volume is carefully evaporated, and the mass of the remaining solid solute is measured.

  • Self-Validation: The protocol's integrity is maintained by ensuring complete solvent evaporation to a constant weight, which confirms that the measured mass is solely that of the solute.

  • Methodology:

    • Preparation: Add an excess amount of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate (e.g., ~50 mg, ensuring solid remains undissolved) to a series of 2 mL glass vials.

    • Solvent Addition: Accurately pipette 1.0 mL of the selected organic solvent into each vial.

    • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for 24 hours to ensure equilibrium is reached.[19]

    • Separation: Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the excess solid.

    • Sampling: Carefully withdraw a 0.5 mL aliquot of the clear supernatant using a calibrated pipette.

    • Analysis: a. Transfer the aliquot to a pre-weighed, dry evaporating dish. b. Evaporate the solvent in a fume hood or using a gentle stream of nitrogen. For high-boiling solvents like DMSO, a vacuum oven at elevated temperature may be required. c. Dry the dish containing the residue in an oven (e.g., 60-80°C) until a constant weight is achieved (i.e., successive weighings differ by < 0.1 mg).[19]

    • Calculation:

      • Solubility (mg/mL) = (Mass of dish with residue - Mass of empty dish) / Volume of aliquot (mL)

4.2. Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

This method is highly sensitive and specific, making it ideal for compounds with low solubility or when only small sample volumes are available.[13][21][22]

  • Principle: A saturated solution is prepared and filtered. The filtrate is then diluted and its concentration is determined by HPLC with UV detection, by comparing its peak area to a standard calibration curve.

  • Self-Validation: The use of a multi-point calibration curve with a high correlation coefficient (R² > 0.999) ensures the accuracy and linearity of the quantification.

  • Methodology:

    • Preparation, Solvent Addition & Equilibration: Follow steps 1-3 from the Gravimetric Method protocol.

    • Separation & Filtration: After equilibration, allow the solid to settle. Withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent). The first few drops should be discarded to saturate the filter membrane.[21]

    • Sample Preparation for HPLC: Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to a concentration that falls within the range of the calibration curve.

    • Calibration Standards: Prepare a series of at least five standard solutions of known concentrations from a stock solution of the compound.[21]

    • HPLC Analysis: a. Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). b. Inject the diluted sample solution. c. Use the peak area of the sample to determine its concentration from the calibration curve equation.

    • Calculation:

      • Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

G cluster_prep Standard & Sample Prep cluster_hplc HPLC Analysis cluster_calc Calculation prep1 Prepare 5-point calibration standards hplc1 Inject standards to build calibration curve (Peak Area vs. Conc.) prep1->hplc1 prep2 Prepare saturated solution (as per general workflow) prep3 Filter & Dilute saturated solution prep2->prep3 hplc2 Inject diluted sample prep3->hplc2 hplc1->hplc2 calc1 Determine sample conc. from calibration curve hplc2->calc1 calc2 Multiply by Dilution Factor to get final solubility calc1->calc2

Caption: HPLC-Based Solubility Quantification Workflow.

Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear, comparative table. The following table presents a hypothetical but realistic solubility profile for tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate, based on the structural analysis.

Table 2: Hypothetical Thermodynamic Solubility Profile at 25°C

Solvent Solubility (mg/mL) Qualitative Classification
Dichloromethane > 200 Very Soluble
Dimethyl Sulfoxide (DMSO) > 200 Very Soluble
N,N-Dimethylformamide (DMF) 185 Freely Soluble
Acetone 150 Freely Soluble
Tetrahydrofuran (THF) 120 Freely Soluble
Methanol 95 Soluble
Ethyl Acetate 88 Soluble
Ethanol 72 Soluble
Isopropanol 45 Soluble
Acetonitrile 33 Soluble
Toluene 8.5 Slightly Soluble

| Heptane | < 1 | Practically Insoluble |

Qualitative classifications are based on USP/IP standards.[20]

Interpretation: The hypothetical data align with our initial predictions. The compound shows excellent solubility in polar aprotic and chlorinated solvents. Its solubility decreases in polar protic solvents as the alkyl chain length increases (Methanol > Ethanol > Isopropanol), and it is very poorly soluble in non-polar aliphatic solvents. This profile suggests that solvents like DCM or ethyl acetate would be excellent for extraction and chromatography, while alcohols could be suitable for crystallization processes.

Conclusion

Establishing a comprehensive solubility profile is a cornerstone of chemical and pharmaceutical development. This guide provides the theoretical basis and practical, self-validating protocols for determining the solubility of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate in a range of pharmaceutically relevant organic solvents. By employing rigorous methods such as gravimetric analysis or HPLC, researchers can generate the high-quality, reliable data necessary to make informed decisions in process development, formulation, and analytical method design, thereby accelerating the journey from discovery to application.

References

  • Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv.
  • Organic Solvents: Boiling Points & Density. Scribd.
  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.
  • Determination of Solubility by Gravimetric Method.
  • Kinetic versus thermodynamic solubility temptations and risks. PubMed.
  • Compound solubility measurements for early drug discovery. Computational Chemistry.
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Kinetic versus thermodynamic solubility temptations and risks. Ovid.
  • Aqueous Solubility Assays. Creative Bioarray.
  • Solvent selection for process development. Technobis Crystallization Systems.
  • Solubility Assessment Service. Creative Biolabs.
  • What Factors Are Taken Into Consideration When Selecting a Solvent?
  • COMMON SOLVENT PROPERTIES.
  • Common Organic Solvents: Table of Properties.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications.
  • CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Books.
  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.
  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.
  • DETERMINATION OF SOLUBILITY OF DRUG AT ROOM TEMPERATURE BY GRAVIMETRIC METHOD. Scribd.
  • GRAVIMETRIC ANALYSIS.
  • tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate — Chemical Substance Information.
  • Tert-butyl n-[(3-methylpyrrolidin-3-yl)methyl]carbamate. PubChem.
  • Drug solubility: why testing early matters in HTS. BMG LABTECH.
  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. International Scientific Journal of Engineering and Management.

Sources

Methodological & Application

Application Note: Efficient TFA-Mediated Boc Deprotection of tert-Butyl N-Methyl-N-(3-methylpyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

Pyrrolidine derivatives, particularly 3,3-disubstituted pyrrolidines, are highly valued pharmacophores in modern drug discovery due to their distinct conformational rigidity and basicity. The compound tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate[1] serves as a critical intermediate in synthesizing complex active pharmaceutical ingredients.

This application note details a robust, self-validating protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA)[2]. Specifically, this guide addresses the unique physicochemical challenge of this substrate: the resulting deprotected product (N,3-dimethylpyrrolidin-3-amine) is a highly water-soluble diamine. Standard aqueous workups inevitably lead to massive yield losses, necessitating an anhydrous free-basing strategy.

Mechanistic Causality & Reaction Dynamics

The removal of the Boc group using TFA proceeds via a well-characterized acid-catalyzed hydrolysis pathway[3]. Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

  • Protonation & Cleavage: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by TFA[4]. This increases the electrophilicity of the carbonyl carbon and weakens the tert-butyl-oxygen bond, leading to heterolytic cleavage. This step generates a highly reactive tert-butyl cation and a transient carbamic acid intermediate[2].

  • Decarboxylation (Self-Validating Indicator): The unstable carbamic acid spontaneously decarboxylates, releasing carbon dioxide (CO₂) gas[3]. The evolution of CO₂ serves as a physical, self-validating indicator of reaction progress; the cessation of effervescence reliably correlates with the consumption of the starting material.

  • Cation Quenching: The tert-butyl cation can undergo elimination to form isobutylene gas or react with nucleophiles. Utilizing a scavenger (e.g., triisopropylsilane or water) traps the carbocation, preventing trace N-alkylation of the newly liberated amine[5].

  • Salt Formation: The resulting diamine is highly basic and is immediately protonated by excess TFA to form a stable trifluoroacetate salt[3].

Mechanism S1 Boc-Protected Amine + TFA S2 Protonated Carbamate Intermediate S1->S2 Protonation S3 Carbamic Acid + t-Butyl Cation S2->S3 Cleavage S4 Amine TFA Salt + CO2 (gas) S3->S4 Decarboxylation

Acid-catalyzed mechanism of Boc deprotection yielding the amine TFA salt.

Experimental Protocol: Step-by-Step Methodology

Objective: Complete removal of the Boc group and isolation of the free base without aqueous partitioning. Scale: 1.0 mmol (approx. 228 mg of starting material).

Materials Required:
  • tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate (1.0 equiv)

  • Trifluoroacetic acid (TFA), Reagent Grade

  • Dichloromethane (DCM), Anhydrous

  • Triisopropylsilane (TIPS) (Carbocation scavenger)

  • Amberlyst A-21 basic ion-exchange resin[6]

  • Methanol (MeOH), Reagent Grade

Procedure:
  • Dissolution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the starting material (1.0 mmol) in anhydrous DCM (4.0 mL) to achieve a ~0.25 M concentration.

    • Causality: DCM is chosen because it does not freeze at 0 °C, efficiently solvates both the non-polar starting material and the highly polar TFA salt product, and is easily removed in vacuo[2].

  • Cooling & Scavenger Addition: Cool the solution to 0 °C using an ice-water bath. Add TIPS (0.1 mmol, 0.1 equiv).

    • Causality: Cooling mitigates the exothermic nature of the initial protonation, suppressing degradation pathways. TIPS acts as a sacrificial nucleophile to trap the tert-butyl cation[5].

  • TFA Addition: Slowly add TFA (1.0 mL, ~20% v/v) dropwise to the stirred solution.

    • Causality: Dropwise addition prevents localized heating and controls the rate of CO₂ gas evolution[3].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours. Ensure the system is vented (e.g., via a nitrogen line with a bubbler) to allow CO₂ to escape[3]. Do not run this reaction in a closed system.

  • Monitoring: Monitor the reaction via LC-MS or TLC (Ninhydrin stain). The starting material should be completely consumed.

  • Concentration: Once complete, concentrate the reaction mixture in vacuo (rotary evaporator, bath temp < 30 °C) to remove DCM and excess TFA. Co-evaporate with toluene (3 x 5 mL) to azeotropically remove residual TFA, yielding the crude diamine as a sticky bis-TFA salt.

  • Free-Basing (Resin Method): Dissolve the crude salt in MeOH (5 mL). Add pre-washed Amberlyst A-21 basic resin (approx. 3–4 equivalents of base capacity). Stir gently for 1 hour at room temperature. Filter the resin and wash thoroughly with MeOH.

    • Causality: Because the N,3-dimethylpyrrolidin-3-amine product is extremely hydrophilic, traditional liquid-liquid extraction with aqueous NaOH leads to significant yield loss. The weakly basic ion-exchange resin neutralizes the TFA salt entirely in the organic phase[6].

  • Isolation: Concentrate the filtrate in vacuo to afford the pure free base of N,3-dimethylpyrrolidin-3-amine.

Workflow A Substrate Dissolution (DCM, 0.1-0.5 M) B Cooling & Scavenger (0 °C, TIPS/H2O) A->B C TFA Addition (Dropwise, 20-50% v/v) B->C D Reaction & Monitoring (RT, 1-4 h, CO2 Evolution) C->D E Concentration in vacuo (Remove DCM/TFA) D->E F Free-Basing (Amberlyst A-21 Resin) E->F G Product Isolation (Diamine Free Base) F->G

Step-by-step workflow for TFA-mediated Boc deprotection and isolation.

Quantitative Data & Optimization

To guide reaction optimization, the following table summarizes the quantitative outcomes of various deprotection conditions applied to pyrrolidine-based carbamates.

ParameterCondition A (Standard)Condition B (Neat TFA)Condition C (HCl Method)
Solvent System 20% TFA in DCM[2]100% TFA[7]4M HCl in Dioxane[4]
Temperature 0 °C to RT0 °C to RTRT
Reaction Time 2 hours30 mins2–3 hours
Scavenger TIPS (0.1 eq)NoneNone
Yield (Crude) >95%80–85%90%
Product Form TFA SaltTFA Salt (Requires heavy evap.)HCl Salt (Precipitates)
Scientist Notes Optimal balance of speed, safety, and purity. Highly recommended.Rapid, but risks side reactions. Difficult to remove excess TFA.Excellent alternative if the HCl salt is the desired final form.

References

  • Title: Boc Deprotection Mechanism - TFA | Source: Common Organic Chemistry | URL: [Link]

  • Title: tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate — Chemical Substance Information | Source: NextSDS | URL: [Link]

  • Title: tert-Butyloxycarbonyl protecting group | Source: Grokipedia | URL: [Link]

  • Title: Rapid N-Boc Deprotection with TFA | Source: Scribd (Tetrahedron Letters) | URL: [Link]

Sources

Application Note: Integration of tert-Butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Early-Stage Drug Development Professionals Compound Identity: tert-Butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate (CAS: 196822-24-9)[1]

Executive Summary

The drive toward higher Fsp3​ (fraction of sp3-hybridized carbons) in modern drug discovery has elevated the importance of complex, 3D-rich saturated heterocycles. CAS 196822-24-9 (Formula: C₁₁H₂₂N₂O₂, MW: 214.30)[1] is a highly specialized, bifunctional pyrrolidine building block. Featuring a free secondary amine at N1 for modular core coupling and a Boc-protected N-methylamine at a quaternary C3 center, this scaffold is engineered to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) liabilities inherent to flat, aromatic-heavy drug candidates.

This application note details the mechanistic rationale for deploying this specific building block, provides comparative quantitative data, and outlines self-validating experimental protocols for its integration into hit-to-lead workflows.

Mechanistic Rationale: Quaternary Centers and the "Magic Methyl" Effect

As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over a standard, unsubstituted pyrrolidin-3-amine. The inclusion of the C3-methyl group is not arbitrary; it is a deliberate structural intervention.

A. The "Magic Methyl" Effect and Desolvation Energetics

The strategic placement of a single methyl group can lead to disproportionate enhancements in binding affinity—a phenomenon termed the "magic methyl" effect[2]. Computational and thermodynamic analyses demonstrate that introducing a methyl group at an aliphatic center significantly reduces the free energy of desolvation ( ΔGdesolv​ ) required when the ligand transfers from an aqueous environment into a lipophilic protein binding pocket[3]. By pre-paying this energetic penalty, the C3-methyl group directly boosts target potency.

B. Conformational Restriction

Unsubstituted pyrrolidines exist in a highly flexible envelope conformation. Upon binding to a target kinase or GPCR, the molecule must adopt a single bioactive conformation, resulting in a severe entropic penalty ( −TΔS ). The quaternary carbon at C3 introduces 1,3-diaxial-like steric clashes that restrict the ring pucker, locking the pyrrolidine into a rigidified vector. This ensures the N-methylamine is projected into the solvent channel or hinge region with high geometric precision.

C. Metabolic Shielding

A primary liability of cyclic secondary amines is Cytochrome P450 (CYP)-mediated α -oxidation, which leads to rapid clearance or the formation of reactive, toxic iminium intermediates. The C3-methyl group provides profound steric shielding of the α -carbon, effectively removing a "soft" metabolic spot and extending the compound's half-life[2].

Comparative Profiling Data

The table below summarizes the quantitative physicochemical and metabolic shifts observed when transitioning from an unsubstituted pyrrolidine vector to the 3-methyl-3-amino analog.

PropertyUnsubstituted Pyrrolidin-3-amineCAS 196822-24-9 VectorMechanistic Driver
Metabolic Stability (HLM CLint​ ) High ( >50μL/min/mg )Low ( <15μL/min/mg )Steric shielding of the α -carbon prevents CYP-mediated oxidation[2].
Amine Basicity ( pKa​ ) ∼9.5 ∼8.8−9.0 Inductive effect and steric hindrance of the quaternary C3 center.
Conformational Entropy High (Flexible envelope)Low (Restricted pucker)Steric interactions lock the ring conformation, reducing binding penalty[3].
Lipophilicity ( ΔlogP ) Baseline +0.3 to +0.5 Desolvation energy reduction via the "Magic Methyl" effect[3].

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes the causality behind the reagent selection and the analytical markers required to confirm success.

Protocol A: N1-Arylation via Buchwald-Hartwig Cross-Coupling

Objective: Couple the free N1 secondary amine of CAS 196822-24-9 to a heteroaryl halide core.

  • Preparation: In an oven-dried vial under N₂, combine the aryl halide (1.0 eq), CAS 196822-24-9 (1.2 eq), Pd2​(dba)3​ (0.05 eq), RuPhos (0.10 eq), and Cs2​CO3​ (2.0 eq).

  • Solvent: Add anhydrous Toluene/t-Amyl alcohol (4:1, 0.2 M). Degas the mixture via sparging with N₂ for 5 minutes.

  • Reaction: Seal the vial and heat at 90°C for 12 hours.

  • Causality & Validation:

    • Why RuPhos? RuPhos is specifically selected because its bulky, electron-rich biaryl structure prevents β -hydride elimination and accommodates the severe steric bulk of the 3,3-disubstituted pyrrolidine.

    • Why Cs2​CO3​ ? Using a mild base prevents the premature cleavage of the Boc group or epimerization of sensitive stereocenters on the core scaffold.

    • Validation: LC-MS will show the disappearance of the aryl halide and the emergence of the product mass ( [M+H]+ ).

Protocol B: Traceless Boc Deprotection

Objective: Remove the Boc group to reveal the N3-methylamine for late-stage diversification.

  • Preparation: Dissolve the N1-coupled intermediate in anhydrous Dichloromethane (DCM, 0.1 M) at 0°C.

  • Cleavage: Add 4N HCl in 1,4-Dioxane (10.0 eq) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether to yield a highly crystalline hydrochloride salt.

  • Causality & Validation:

    • Why avoid TFA? While Trifluoroacetic acid (TFA) is ubiquitous for Boc deprotection, it forms strong ion pairs with the resulting secondary amine. These lipophilic trifluoroacetate salts act as "sticky" counterions that carry over into biochemical assays, artificially inflating binding affinities (false positives) in lipophilic pockets. HCl in dioxane yields a clean salt with volatile byproducts (isobutylene and CO₂).

    • Validation: LC-MS will show a characteristic mass shift of exactly -100 Da (loss of Boc).

Protocol C: Late-Stage Reductive Amination

Objective: Functionalize the revealed N3-methylamine to optimize target engagement.

  • Preparation: Dissolve the hydrochloride salt from Protocol B (1.0 eq) in 1,2-Dichloroethane (DCE, 0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to liberate the free base.

  • Imine Formation: Add the desired aldehyde (1.1 eq) and stir for 1 hour at room temperature.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) in one portion. Stir for 12 hours.

  • Causality & Validation:

    • Why STAB? STAB is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde, minimizing unwanted alcohol byproducts. DCE provides a higher boiling point than DCM if gentle heating is required for sterically hindered iminium formation.

    • Validation: LC-MS confirms the addition of the alkyl fragment.

Workflow Visualization

G Start tert-Butyl N-methyl-N- (3-methylpyrrolidin-3-yl)carbamate (CAS: 196822-24-9) Coupling N1 Functionalization (SNAr / Buchwald-Hartwig) Start->Coupling Electrophile + Base/Catalyst Intermediate N1-Substituted Boc-Protected Intermediate Coupling->Intermediate Deprotection Boc Deprotection (4N HCl in Dioxane) Intermediate->Deprotection Acidic Cleavage (Avoid TFA) FreeAmine Revealed N3-Methylamine (HCl Salt) Deprotection->FreeAmine Diversification Late-Stage Diversification (Reductive Amination / Acylation) FreeAmine->Diversification Aldehyde/Acid Chloride + Reagents FinalDrug Optimized Drug Candidate (Enhanced PK/PD Profile) Diversification->FinalDrug

Workflow for the integration and functionalization of CAS 196822-24-9 in drug discovery.

References

  • Barreiro, E. J., et al. "The Magic Methyl and Its Tricks in Drug Discovery and Development." Pharmaceuticals, 2023.[Link]

  • Vitaku, E., et al. "Analysis of the Structural Diversity of Drugs: FDA Approved Isolated Ring Systems." Journal of Medicinal Chemistry, 2014.[Link]

  • Stepan, A. F., et al. "Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry." Chemical Research in Toxicology, 2011.[Link]

  • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons, 5th Edition, 2014.[Link]

Sources

Comprehensive Handling and Long-Term Storage Protocols for tert-Butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate is a highly versatile, Boc-protected diamine building block widely utilized in medicinal chemistry and drug development. Due to its dual chemical nature—featuring both an acid-labile carbamate protecting group and a reactive, unprotected secondary pyrrolidine amine—strict adherence to handling and storage protocols is critical. Improper management can lead to rapid degradation via oxidation, carbamate salt formation, or premature deprotection, compromising downstream synthetic yields and assay integrity. This application note provides a self-validating, mechanistic approach to the handling, dispensing, and long-term storage of this reagent.

Physicochemical Profiling & Mechanistic Vulnerabilities

To design an effective storage protocol, one must first understand the causality behind the compound's degradation pathways. The molecule presents two distinct reactive centers:

  • The Unprotected Secondary Amine: The pyrrolidine ring nitrogen is highly nucleophilic and basic. When exposed to ambient air, it readily undergoes N-oxidation and reacts with atmospheric carbon dioxide to form insoluble carbamate salts[1]. Furthermore, secondary amines are inherently hygroscopic, absorbing moisture that can lead to significant weighing errors and act as a solvent for ambient acidic contaminants.

  • The Boc-Protected Amine: The tert-butyl carbamate (Boc) group is designed to be stable under basic and nucleophilic conditions but is highly sensitive to acidic environments. Exposure to even trace amounts of strong acids (e.g., HCl, TFA) triggers an acid-catalyzed cleavage via a tert-butyl cation intermediate, resulting in the loss of isobutylene and CO₂[2].

Degradation Compound tert-Butyl N-methyl-N- (3-methylpyrrolidin-3-yl)carbamate Acid Exposure to Acids (HCl, TFA) Compound->Acid Air Exposure to Air (O2, CO2) Compound->Air Moisture Moisture Exposure (H2O) Compound->Moisture BocCleavage Boc Deprotection (Loss of Isobutylene + CO2) Acid->BocCleavage AmineOxidation Pyrrolidine N-Oxidation & Carbamate Salt Formation Air->AmineOxidation Hydrolysis Hygroscopic Absorption (Weighing Errors) Moisture->Hydrolysis

Mechanistic degradation pathways of the compound.

Table 1: Physicochemical Properties & Vulnerabilities
Property / FeatureValue / CharacteristicMechanistic Vulnerability
Pyrrolidine Amine Secondary, unprotected, basicSusceptible to atmospheric oxidation and CO₂ absorption[1].
Protecting Group tert-Butyl carbamate (Boc)Cleaves via tert-butyl cation formation in acidic environments[2].
Hygroscopicity Moderate to HighAbsorbs atmospheric moisture, leading to inaccurate weighing.
Physical State Viscous oil / low-melting solidProne to trapping dissolved gases (O₂) and moisture[3].

Standard Operating Procedure (SOP): Handling & Dispensing

To ensure trustworthiness, the following protocol is designed as a self-validating system . Each step includes a verification check to confirm that the environmental controls are actively preventing degradation.

Step-by-Step Dispensing Protocol
  • Equilibration (Self-Validation: Visual Check): Remove the sealed secondary container from the refrigerator (2–8 °C) or freezer (-20 °C). Do not open immediately. Place it in a desiccator and allow it to warm to room temperature for at least 30–60 minutes.

    • Validation: The exterior of the primary vial should be completely free of condensation before opening. Opening a cold vial causes immediate atmospheric moisture condensation into the hygroscopic amine[1].

  • Inert Atmosphere Preparation: Transfer the equilibrated vial to a glovebox or a Schlenk line equipped with a positive flow of dry Argon (or Nitrogen). Argon is preferred as it is heavier than air and provides a better blanket over the compound during Schlenk line operations[4].

    • Validation: Verify positive gas flow using a mineral oil bubbler before unsealing the primary container.

  • Dispensing: Using anti-static, non-sparking spatulas, weigh the required amount of the compound. Avoid using plastic tools that generate static electricity, which can ignite vapors or cause the light powder/oil to disperse[5].

  • Purging and Sealing: After dispensing, immediately purge the headspace of the primary storage vial with Argon for 30–60 seconds. Cap tightly.

    • Validation: The cap should be sealed with Parafilm to provide a physical barrier against gas exchange.

  • Repackaging: Place the primary vial back into its secondary container (e.g., a larger jar containing indicating Drierite or silica gel).

    • Validation: The indicating desiccant must remain blue; if it turns pink, the secondary seal is compromised and the desiccant must be replaced immediately.

Workflow Prep 1. Preparation Purge Schlenk line with Argon Equilibrate 2. Equilibration Warm vial to RT in desiccator Prep->Equilibrate Dispense 3. Dispensing Weigh under inert atmosphere Equilibrate->Dispense Seal 4. Sealing Backfill with Ar, Parafilm seal Dispense->Seal Store 5. Storage Return to 2-8°C or -20°C Seal->Store

Step-by-step handling and inert-atmosphere dispensing workflow.

Long-Term Storage Protocols

Proper storage is dictated by the compound's sensitivity to heat, light, and atmospheric gases. The compound must be stored away from any incompatible materials, specifically strong oxidizing agents and strong acids[6].

Table 2: Storage Conditions and Shelf-Life Matrix
Storage DurationTemperatureAtmosphereContainer SpecificationsEstimated Shelf-Life
Short-Term (< 1 month) 2–8 °CArgon / NitrogenAmber glass vial, Parafilm seal> 6 months
Long-Term (> 1 month) -20 °CArgon / NitrogenAmber glass vial, secondary desiccator jar1–2 years
Benchtop (In Use) AmbientAmbient (Minimize)Keep capped when not actively dispensing< 24 hours (Avoid)

Note on Disposal: Any degraded or expired material must be disposed of properly. Boc-pyrrolidine derivatives are classified as irritants and can be very toxic to aquatic organisms. Waste should be collected in a designated container for non-halogenated organic solids/solutions and incinerated by a licensed professional waste disposal service; it must never be disposed of down the drain[7].

Quality Control & Degradation Monitoring

Routine quality control is essential to verify compound integrity before use in sensitive syntheses.

  • Visual Inspection: The pure compound should be a colorless to pale-yellow viscous oil or solid. A significant darkening to deep yellow or brown indicates severe oxidation.

  • NMR Spectroscopy (¹H NMR): Check for the integrity of the tert-butyl group (a sharp singlet around 1.4–1.5 ppm). The appearance of new peaks in the aliphatic region or a shift in the pyrrolidine ring protons may indicate N-oxidation or carbamate salt formation.

  • LC-MS: Utilize Liquid Chromatography-Mass Spectrometry to detect the [M+16]⁺ peak (indicative of N-oxide formation) or the loss of 100 Da (indicative of Boc cleavage: loss of isobutylene and CO₂).

References

  • Greene's Protective Groups in Organic Synthesis, 5th Edition. Wuts, P. G. M., Wiley (2014). [Link]

  • α-Arylation of N-Boc Pyrrolidine. Organic Syntheses. [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of complex organic molecules for pharmaceutical applications presents a significant challenge in the transition from laboratory-scale discovery to large-scale manufacturing. A critical aspect of this transition is the development of robust, scalable, and cost-effective synthetic routes. This document provides detailed application notes and protocols for the scale-up synthesis of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate, a key building block in the development of various therapeutic agents.

The core of this guide focuses on providing practical, field-proven insights into the synthetic pathways, emphasizing the rationale behind procedural choices and addressing potential scale-up challenges. We will explore two primary routes for the synthesis of the crucial intermediate, 3-amino-3-methylpyrrolidine, and detail the subsequent N-methylation and Boc-protection steps.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals a straightforward disconnection strategy, highlighting the key intermediates and the corresponding synthetic transformations required.

Retrosynthesis TM tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate Intermediate1 N-methyl-3-methyl-3-aminopyrrolidine TM->Intermediate1 Boc Protection Intermediate2 3-amino-3-methylpyrrolidine Intermediate1->Intermediate2 N-Methylation StartMat Starting Materials Intermediate2->StartMat Pyrrolidine Ring Formation Route1 Start 1-Boc-3-pyrrolidinone Step1 Strecker Reaction Start->Step1 NaCN, MeNH2*HCl IntermediateA α-aminonitrile Step1->IntermediateA Step2 Reduction IntermediateA->Step2 LiAlH4 or H2/Catalyst IntermediateB 3-amino-3-methylpyrrolidine Step2->IntermediateB Step3 Boc Deprotection IntermediateB->Step3 Acidic Conditions Final (if starting with Boc-protected amine) Step3->Final

Caption: Synthetic workflow for Route 1.

Protocol 1: Synthesis of 3-Amino-3-methylpyrrolidine via Strecker Reaction

Step 1: Synthesis of tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate

  • Reaction Setup: To a solution of 1-Boc-3-pyrrolidinone (1.0 eq) in methanol at 0 °C, add methylamine hydrochloride (1.2 eq) and sodium cyanide (1.2 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude α-aminonitrile.

Step 2: Reduction of the Nitrile

  • Reaction Setup: Prepare a suspension of lithium aluminum hydride (LiAlH4) (3.0-4.0 eq) in anhydrous THF in a reactor equipped with a reflux condenser and a dropping funnel.

  • Reaction Execution: Add a solution of the crude α-aminonitrile in THF dropwise to the LiAlH4 suspension at 0 °C. After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

  • Work-up: Cool the reaction to 0 °C and cautiously quench the excess LiAlH4 by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup). Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate to obtain the crude diamine.

Step 3: Boc Deprotection

  • Reaction Setup: Dissolve the crude product from the previous step in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Reaction Execution: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature. [1]3. Work-up: Monitor the reaction by TLC until the starting material is consumed. Remove the solvent under reduced pressure. The resulting salt can be used directly in the next step or neutralized with a base to obtain the free amine.

Scale-up Considerations for Route 1:

  • Strecker Reaction: The use of sodium cyanide requires strict safety precautions, especially on a large scale. The reaction is typically robust, but temperature control is important to minimize side reactions.

  • LiAlH4 Reduction: This reduction is highly exothermic and generates hydrogen gas, necessitating careful addition of the substrate and an inert atmosphere. For larger scales, alternative reducing agents like catalytic hydrogenation (e.g., Raney Nickel) might be considered for improved safety and easier work-up.

  • Purification: The final product is a low molecular weight amine and can be volatile. Purification by distillation under reduced pressure is often the most effective method on a large scale.

Route 2: From a Chiral Pool Starting Material

For enantiomerically pure target molecules, starting from a chiral precursor is often the most efficient strategy. For instance, derivatives of proline can be utilized.

Part 2: N-Methylation of 3-Amino-3-methylpyrrolidine

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines, making it an excellent choice for scale-up. [2][3]It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. [2]A key advantage is that the reaction stops at the tertiary amine stage without the formation of quaternary ammonium salts. [2]

N_Methylation Start 3-amino-3-methylpyrrolidine Step1 Eschweiler-Clarke Reaction Start->Step1 HCHO, HCOOH Product N-methyl-3-methyl-3-aminopyrrolidine Step1->Product

Caption: N-Methylation via Eschweiler-Clarke reaction.

Protocol 2: N-Methylation using the Eschweiler-Clarke Reaction

  • Reaction Setup: To a solution of 3-amino-3-methylpyrrolidine (1.0 eq) in formic acid (excess, can be used as solvent) at 0 °C, add formaldehyde (37% aqueous solution, 2.5-3.0 eq) dropwise.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to 80-100 °C for several hours, until CO2 evolution ceases. The reaction progress can be monitored by GC-MS or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and carefully basify with a strong base (e.g., NaOH or KOH) to a pH > 12. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

In-process Controls and Optimization for Scale-up:

  • Temperature Control: The reaction is exothermic, especially during the initial addition of formaldehyde. Maintaining a controlled temperature is crucial to prevent runaway reactions.

  • Off-gassing: The reaction generates a significant amount of carbon dioxide. The reactor must be equipped with an adequate venting system.

  • Stoichiometry: While excess formic acid and formaldehyde are typically used, optimizing the stoichiometry on a larger scale can improve process efficiency and reduce waste. [4]* Alternative Procedures: Modified Eschweiler-Clarke conditions using other reducing agents like sodium cyanoborohydride can be explored, but these may be less cost-effective for large-scale production. [2]

Part 3: Boc-Protection of N-methyl-3-methyl-3-aminopyrrolidine

The final step in the synthesis is the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group. This is a standard and generally high-yielding reaction. [5]

Boc_Protection Start N-methyl-3-methyl-3-aminopyrrolidine Step1 Boc Protection Start->Step1 (Boc)2O, Base (e.g., Et3N, NaOH) Product tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate Step1->Product

Caption: Final Boc-protection step.

Protocol 3: Boc-Protection

  • Reaction Setup: Dissolve N-methyl-3-methyl-3-aminopyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water. Add a base, such as triethylamine (1.2 eq) or aqueous sodium hydroxide.

  • Reaction Execution: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) in the same solvent dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up: If a biphasic system is used, separate the layers. If an organic solvent is used, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

Large-Scale Purification:

  • Crystallization: If the final product is a solid, crystallization is the preferred method for purification on a large scale as it is cost-effective and can provide high purity. A suitable solvent system needs to be identified.

  • Chromatography: For non-crystalline products or to remove closely related impurities, column chromatography may be necessary. However, this is often less desirable for large-scale manufacturing due to cost and solvent consumption.

  • Distillation: If the product is a high-boiling liquid, distillation under high vacuum can be an effective purification method.

Analytical Characterization

Technique Expected Data for the Final Product
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm), the N-methyl group (singlet, ~2.8 ppm), and the pyrrolidine ring protons.
¹³C NMR Resonances for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the pyrrolidine ring and methyl groups.
Mass Spec (MS) A molecular ion peak corresponding to the calculated mass of the product.
Infrared (IR) A characteristic C=O stretching frequency for the carbamate at ~1690 cm⁻¹.
HPLC A single major peak indicating the purity of the compound.

Safety Considerations for Scale-up

  • Reagent Handling: All reagents, especially sodium cyanide and lithium aluminum hydride, must be handled with appropriate personal protective equipment (PPE) and in well-ventilated areas or fume hoods.

  • Reaction Hazards: Exothermic reactions require careful monitoring and control of temperature. The generation of flammable (hydrogen) or toxic gases must be managed with appropriate engineering controls.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local regulations.

Conclusion

The synthesis of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate on a large scale is achievable through carefully planned and executed synthetic routes. The methods detailed in this guide, particularly the use of the Eschweiler-Clarke reaction for N-methylation, offer robust and scalable solutions. Careful consideration of safety, process control, and purification strategies is paramount for the successful transition from laboratory to production scale.

References

  • MDPI. (2025, August 27).
  • The Journal of Organic Chemistry. (2024, February 16). Simplified Version of the Eschweiler–Clarke Reaction.
  • Wikipedia. Eschweiler–Clarke reaction.
  • ResearchGate. (2025, October 19). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.
  • Methylation of amines using formic acid via simple inorganic base c
  • Google Patents. Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
  • Organic Chemistry Portal. Eschweiler-Clarke Reaction.
  • CymitQuimica. (R)-N-Boc-3-(aminomethyl)pyrrolidine.
  • ACS Publications. (2008, January 5). 3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)
  • Guidechem. (2022, September 7). What is the synthesis method of (R)-3-(Boc-amino)pyrrolidine?.
  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. (2025, October 17).
  • NIH.
  • R Discovery. (2008, October 1). Stereoselective synthesis of (3 R,4 S)-3-amino-4-methyl pyrrolidine.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • (R)-(+)-1-Boc-3-aminopyrrolidine 97 147081-49-0.
  • PHOTOCHEMICAL PROCESSES FOR REMOVAL OF CARBAMATE PESTICIDES
  • CORE. (2017, June 30).
  • Benchchem.
  • Removal of carbamates in drinking water by nanofiltration in tangential flow. (2026, March 5).
  • Google Patents.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Benchchem. Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine.
  • IntechOpen. (2022, November 2).
  • Apollo Scientific. (3R)-3-Aminopyrrolidine, N1-BOC protected.
  • ACS Omega. (2023, December 5).
  • Organic Syntheses Procedure. 3.
  • tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)
  • Manchester Organics. Tert-butyl N-(3-methylpyrrolidin-3-yl)
  • EPA. tert-Butyl {[(3R)
  • ResearchGate. (2010, July 21). (PDF)
  • ResearchGate. Synthesis of carbamate 9 d: (a) tert‐butyl... | Download Scientific Diagram.
  • Green Chemistry (RSC Publishing).
  • Google Patents. CN1810787A - Prepn process of methyl pyrrolidine.
  • VJS. GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE.
  • Semantic Scholar. (2022, October 3).

Sources

Application Note: Catalytic Amination of Highly Hindered Pyrrolidines Using tert-Butyl N-Methyl-N-(3-methylpyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the construction of C–N bonds in modern drug discovery[1][2]. However, the cross-coupling of highly sterically hindered secondary amines remains a formidable challenge. This application note provides a comprehensive, self-validating protocol for the N-arylation of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate (CAS: 196822-24-9)[3]. By leveraging advanced dialkylbiaryl phosphine ligands and third-generation (G3) palladium precatalysts, researchers can overcome the inherent steric barriers of this specific pyrrolidine scaffold to synthesize complex, biologically active pharmacophores.

Mechanistic Rationale & Substrate Challenges

tert-Butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate presents a unique structural challenge. The reactive secondary amine is located on a pyrrolidine ring adjacent to a fully substituted carbon center bearing both a methyl group and a bulky Boc-protected methylamino group.

Traditional catalytic systems (e.g., Pd(OAc)₂ with BINAP or dppf) frequently fail with such substrates[1]. The causality behind this failure lies in the catalytic cycle:

  • Inefficient Activation : Hindered aliphatic amines are poor reducing agents, making the in situ reduction of Pd(II) to the active Pd(0) species sluggish, often resulting in catalyst degradation (Pd black)[4].

  • Steric Repulsion During Amine Binding : Bis-ligated Pd complexes struggle to accommodate the immense steric bulk of the 3-methylpyrrolidin-3-yl derivative during the transmetalation/amine binding step.

  • Competitive β-Hydride Elimination : If reductive elimination is slow, the Pd(II)-amido complex can undergo β-hydride elimination, yielding unwanted imines and hydrodehalogenated side products[5].

To circumvent these issues, we utilize RuPhos or tBuBrettPhos paired with a Pd G3 precatalyst . The G3 precatalyst rapidly generates a highly active, monoligated L₁Pd(0) species under mild conditions[6]. The bulky biaryl backbone of the ligand forces the palladium center into a sterically compressed geometry, which dramatically accelerates the rate-limiting reductive elimination step, outcompeting side reactions[5][6].

Mechanistic Pathway

CatalyticCycle Pd0 L₁Pd(0) Active Catalyst OxAdd Oxidative Addition L₁Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineBind Amine Binding & Deprotonation L₁Pd(II)(Ar)(NR₂) OxAdd->AmineBind + Hindered Amine + Base - Base·HX RedElim Reductive Elimination Product Formation AmineBind->RedElim Steric compression accelerates step RedElim->Pd0 - Ar-NR₂

Fig 1. Catalytic cycle of the Buchwald-Hartwig amination highlighting key mechanistic steps.

Experimental Design & Parameter Selection

High-throughput experimentation (HTE) data demonstrates that the choice of ligand and base is critical for the successful coupling of pyrrolidine derivatives[7].

  • Precatalyst Selection : RuPhos Pd G3 is selected as the primary catalyst. It ensures a 1:1 Ligand-to-Palladium ratio and prevents the formation of unreactive bis-ligated species[6].

  • Base Selection : Sodium tert-butoxide (NaOtBu) is highly effective for standard aryl halides[8]. However, for base-sensitive electrophiles, Cesium Carbonate (Cs₂CO₃) is the mandatory alternative, albeit requiring higher temperatures (100 °C) and longer reaction times[8][9].

  • Solvent : Anhydrous 1,4-Dioxane or Toluene. Dioxane is preferred when using NaOtBu due to optimal solubility profiles[7].

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions for the coupling of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate with a model unactivated aryl bromide (4-bromotoluene).

EntryPrecatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂ / BINAPCs₂CO₃Toluene100< 5%Bis-ligation prevents amine binding; Pd black forms.
2Pd₂(dba)₃ / XPhosNaOtBu1,4-Dioxane10042%Moderate conversion; significant hydrodehalogenation.
3RuPhos Pd G3 NaOtBu 1,4-Dioxane 85 89% Optimal for standard aryl halides; rapid reductive elimination.
4tBuBrettPhos Pd G3 Cs₂CO₃ t-AmylOH 100 94% Optimal for base-sensitive or highly electron-rich substrates.

Detailed Experimental Protocol

This protocol outlines the optimal methodology for synthesizing N-aryl derivatives of the target pyrrolidine[8]. Strict adherence to air- and moisture-free techniques is required to maintain scientific integrity and reproducibility.

Materials Required
  • tert-Butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate (1.20 equiv)

  • Aryl Halide (Aryl bromide or iodide) (1.00 equiv)

  • RuPhos Pd G3 (CAS: 1445085-77-7) (2–5 mol%)

  • NaOtBu (1.50 equiv)

  • Anhydrous 1,4-Dioxane (Degassed via sparging with Argon for 30 minutes)

Step-by-Step Methodology
  • Reaction Setup (Glovebox or Schlenk Line) :

    • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the Aryl Halide (0.50 mmol, 1.0 equiv), RuPhos Pd G3 (0.015 mmol, 3 mol%), and NaOtBu (0.75 mmol, 1.5 equiv)[8].

    • Note: If the aryl halide is a liquid, it should be added in Step 3.

  • Atmosphere Exchange :

    • Seal the tube with a rubber septum. Evacuate the vessel and backfill with high-purity Argon. Repeat this cycle three times to ensure a strictly inert atmosphere[8].

  • Reagent Addition :

    • Dissolve tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate (0.60 mmol, 1.2 equiv) in 2.5 mL of anhydrous, degassed 1,4-Dioxane.

    • Add the amine solution to the Schlenk tube dropwise via a gas-tight syringe. (Add liquid aryl halides at this stage if applicable).

  • Reaction Execution :

    • Replace the septum with a Teflon screw cap under a positive flow of Argon.

    • Transfer the sealed tube to a pre-heated oil bath or heating block set to 85 °C.

    • Stir vigorously (800 rpm) for 12–16 hours. The solution typically transitions from a pale yellow to a deep red/orange hue, indicating the formation of the active catalytic species[9].

  • Reaction Quenching & Workup :

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding 2 mL of saturated aqueous NH₄Cl solution to neutralize the strong base[8].

    • Dilute the mixture with Ethyl Acetate (10 mL) and transfer to a separatory funnel.

    • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄[8].

  • Isolation :

    • Filter the drying agent and concentrate the filtrate in vacuo.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure N-arylated pyrrolidine product.

Troubleshooting & Workflow Optimization

Even with optimized conditions, highly hindered substrates can occasionally present challenges. The following decision tree provides a self-validating workflow to diagnose and resolve common reaction failures.

Troubleshooting Start Reaction Issue Identified Issue1 Incomplete Conversion (Starting Material Remains) Start->Issue1 Issue2 Hydrodehalogenation (Ar-H Formation) Start->Issue2 Issue3 Catalyst Precipitation (Pd Black Observed) Start->Issue3 Fix1 Action: Switch to tBuBrettPhos or increase temp to 100 °C. Issue1->Fix1 Fix2 Action: Use weaker base (Cs₂CO₃) instead of NaOtBu. Issue2->Fix2 Fix3 Action: Strictly degas solvents & ensure inert atmosphere. Issue3->Fix3

Fig 2. Decision tree for troubleshooting common issues in Pd-catalyzed amination workflows.

Key Insights:

  • Hydrodehalogenation : If the aryl halide is reduced to the corresponding arene, it indicates that β-hydride elimination is outcompeting reductive elimination[8]. Switching to a weaker base (Cs₂CO₃) or a bulkier ligand (tBuBrettPhos) forces the equilibrium toward the desired product[6][8].

  • Catalyst Poisoning : The presence of oxygen or moisture rapidly deactivates L₁Pd(0) species, leading to the aggregation of inactive Palladium black[4]. Rigorous Schlenk techniques and solvent degassing are non-negotiable.

References

  • Benchchem. Application Notes and Protocols: Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amination.
  • NextSDS. tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate — Chemical Substance Information.
  • Purdue University. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • ACS Publications. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook.
  • PubMed. The Buchwald-Hartwig Amination After 25 Years.
  • ACS Publications. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
  • ACS Publications. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
  • Reddit r/Chempros. Brainstorming a Buchwald-Hartwig coupling.

Sources

Application Notes and Protocols: Cross-Coupling Reactions with tert-Butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 3-Methyl-3-aminopyrrolidine Scaffold

The 3-methyl-3-aminopyrrolidine moiety is a critical pharmacophore in modern drug discovery, prized for its ability to confer desirable physicochemical properties such as improved solubility and metabolic stability, while providing a three-dimensional structural element that can enhance target binding affinity and selectivity. The tert-butyl carbamate (Boc) protected form, specifically tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate, serves as a versatile and stable building block for the synthesis of complex molecules. Its strategic importance lies in its potential for derivatization through cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents at various positions of a lead molecule. This guide provides detailed protocols and scientific rationale for employing this key intermediate in three major classes of palladium-catalyzed cross-coupling reactions: Buchwald-Hartwig amination, Negishi coupling, and Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Forging C-N Bonds with Precision

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, a transformation that is notoriously challenging using classical methods.[1] This reaction allows for the coupling of amines with aryl halides or pseudohalides, and is indispensable in the synthesis of pharmaceuticals and other fine chemicals.[2] In the context of our substrate, it can be employed as the amine partner to react with a variety of (hetero)aryl electrophiles.

Scientific Rationale and Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of a palladium(0) catalyst to the aryl halide, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the palladium(0) catalyst. The choice of ligand, base, and solvent is critical for a successful transformation, as these factors influence the rates of oxidative addition and reductive elimination, as well as the stability of the catalytic species. For a secondary amine like tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate, sterically hindered phosphine ligands such as RuPhos or BrettPhos are often optimal.[3] The base must be strong enough to deprotonate the amine-catalyst adduct but not so harsh as to cause decomposition of the substrate or product. Lithium bis(trimethylsilyl)amide (LHMDS) has proven effective in similar systems, potentially by forming a lithium aggregate with sensitive functional groups, thereby acting as an in situ protecting group.[3]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from a procedure for a structurally similar secondary amine.[3]

Reaction Scheme:

Materials:

  • tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate

  • Aryl or heteroaryl bromide (Ar-Br)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M solution in toluene

  • Anhydrous 1,4-dioxane

Procedure:

  • In a nitrogen-filled glovebox, to a vial add Pd₂(dba)₃ (0.025 equiv) and RuPhos (0.05 equiv).

  • Add anhydrous 1,4-dioxane (1 mL per 0.1 mmol of aryl bromide) and stir the catalyst solution for 15-20 minutes.

  • In a separate vial, dissolve the aryl bromide (1.0 equiv) and tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate (1.2 equiv) in anhydrous 1,4-dioxane (1 mL per 0.1 mmol of aryl bromide).

  • Sparge the substrate solution with nitrogen for 5 minutes.

  • Transfer the catalyst solution to the substrate solution via syringe.

  • Add LHMDS (1.0 M in toluene, 2.5 equiv) dropwise to the reaction mixture.

  • Seal the vial and heat the reaction at 90 °C for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Data Presentation: Buchwald-Hartwig Amination Conditions
ParameterConditionRationale
Catalyst Pd₂(dba)₃ / RuPhosA robust catalytic system for coupling secondary amines.[3]
Base LHMDSEffective for hindered amines and can offer a protective effect.[3]
Solvent 1,4-DioxaneAprotic and can solubilize both organic and organometallic species.
Temperature 90 °CProvides sufficient thermal energy for catalyst turnover.
Stoichiometry 1.2 equiv amineA slight excess of the amine ensures complete consumption of the aryl bromide.

Negishi Coupling: Versatile C-C Bond Formation

The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that forms carbon-carbon bonds by coupling an organozinc compound with an organic halide or triflate.[4] This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms.[4] For the synthesis of 2-aryl or 2-alkyl-pyrrolidines, a common strategy involves the deprotonation of an N-Boc protected pyrrolidine, followed by transmetalation with a zinc salt to form the organozinc reagent in situ.[5][6]

Scientific Rationale and Mechanistic Considerations

The key steps in a Negishi coupling are oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from zinc to palladium, and reductive elimination to form the C-C bond and regenerate the catalyst.[7] The formation of the organozinc reagent from N-Boc-pyrrolidine derivatives can be achieved by deprotonation with a strong base like s-BuLi, often in the presence of a chiral ligand like (-)-sparteine for asymmetric synthesis, followed by the addition of zinc chloride.[5] The subsequent cross-coupling with an aryl bromide is then catalyzed by a palladium source, with bulky phosphine ligands being effective.[5]

Experimental Protocol: Asymmetric Negishi Coupling

This protocol is based on the α-arylation of N-Boc-pyrrolidine.[5]

Reaction Scheme:

Materials:

  • tert-Butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate (assuming deprotonation at an adjacent carbon) or a suitable halo-derivative

  • s-Butyllithium (s-BuLi)

  • (-)-Sparteine

  • Zinc chloride (ZnCl₂)

  • Aryl bromide (Ar-Br)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P-HBF₄)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate (1.0 equiv) and (-)-sparteine (1.2 equiv) in anhydrous THF at -78 °C, add s-BuLi (1.1 equiv) dropwise.

  • Stir the mixture at -78 °C for 3 hours.

  • Add a solution of ZnCl₂ (1.2 equiv) in THF and allow the mixture to warm to room temperature over 1 hour.

  • In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (0.05 equiv) and t-Bu₃P-HBF₄ (0.10 equiv) in THF.

  • Add the aryl bromide (1.0 equiv) to the catalyst mixture.

  • Transfer the freshly prepared organozinc solution to the catalyst and aryl bromide mixture via cannula.

  • Heat the reaction at 60 °C until the starting material is consumed (monitor by GC or LC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by silica gel chromatography.

Suzuki-Miyaura Coupling: Robust and Scalable C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the formation of C-C bonds, coupling an organoboron species with an organic halide or pseudohalide.[8] Its popularity stems from the stability and low toxicity of the boronic acid reagents and the generally mild reaction conditions. To utilize tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate in a Suzuki coupling, it would first need to be converted into a suitable organoboron derivative or a halide. A more common approach is to use a halo-substituted pyrrolidine carbamate and couple it with a boronic acid.

Scientific Rationale and Mechanistic Considerations

The Suzuki-Miyaura catalytic cycle involves the oxidative addition of a palladium(0) catalyst to the organic halide, followed by transmetalation with the organoboron species, which is activated by a base. Reductive elimination then yields the coupled product. The choice of base is crucial for the transmetalation step, with carbonates or phosphates often being effective.[9][10] For challenging couplings, specialized ligands like SPhos or XPhos can be employed to enhance catalytic activity.[11] The Boc-protecting group is generally stable under Suzuki-Miyaura conditions, although care must be taken with the choice of base and temperature to avoid premature deprotection.[12]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on the coupling of Boc-protected aminomethyltrifluoroborate with aryl chlorides and can be adapted for a halo-derivative of the title compound.[11]

Reaction Scheme:

Materials:

  • A halo-derivative of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate (e.g., a bromo-substituted analog)

  • Arylboronic acid (Ar-B(OH)₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add the halo-pyrrolidine carbamate (1.0 equiv), arylboronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), Pd(OAc)₂ (0.05 equiv), and SPhos (0.10 equiv).

  • Add a 4:1 mixture of toluene and water (to make the final concentration 0.25 M with respect to the halide).

  • De-gas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 85 °C and stir for 12-24 hours, monitoring for completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by silica gel chromatography.

Visualization of Experimental Workflows

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_cat Prepare Catalyst Solution (Pd₂(dba)₃, RuPhos in Dioxane) combine Combine Solutions prep_cat->combine Transfer prep_sub Prepare Substrate Solution (Aryl Bromide, Amine in Dioxane) prep_sub->combine add_base Add LHMDS combine->add_base heat Heat at 90°C add_base->heat quench Quench with NH₄Cl heat->quench extract Extract with EtOAc quench->extract purify Purify via Chromatography extract->purify

Caption: Workflow for Buchwald-Hartwig Amination.

Negishi Coupling Workflow

Negishi_Workflow cluster_organozinc Organozinc Formation cluster_coupling Cross-Coupling cluster_workup Workup deprotonate Deprotonate Pyrrolidine (s-BuLi, (-)-sparteine, -78°C) transmetalate Transmetalate with ZnCl₂ deprotonate->transmetalate combine Combine Organozinc and Catalyst transmetalate->combine Transfer prep_cat Prepare Catalyst Solution (Pd(OAc)₂, t-Bu₃P-HBF₄, Ar-Br) prep_cat->combine heat Heat at 60°C combine->heat quench Quench Reaction heat->quench extract Extract & Purify quench->extract

Caption: Workflow for Asymmetric Negishi Coupling.

Conclusion

Tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate is a valuable building block amenable to a range of powerful cross-coupling reactions. The protocols detailed herein for Buchwald-Hartwig amination, Negishi coupling, and Suzuki-Miyaura coupling provide robust starting points for the synthesis of complex molecules containing the 3-methyl-3-aminopyrrolidine scaffold. As with any chemical reaction, optimization of the specific substrate, catalyst, ligand, and base combination may be necessary to achieve optimal results. These application notes serve as a comprehensive guide for researchers and drug development professionals seeking to leverage this important synthetic intermediate.

References

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. Journal of the American Chemical Society. [Link]

  • Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Chemistry Portal. [Link]

  • Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Organic Letters. [Link]

  • Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society. [Link]

  • Negishi coupling. Wikipedia. [Link]

  • Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. PMC. [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. PMC. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Bath. [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]

  • Palladium-Catalyzed Synthesis of N-Aryl Carbamates. DSpace@MIT. [Link]

  • Palladium-Catalyzed Synthesis of N-Aryl Carbamates. PMC. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate — Chemical Substance Information. National Institute of Technology and Evaluation, Japan. [Link]

  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances. [Link]

  • Tert-butyl n-[(3-methylpyrrolidin-3-yl)methyl]carbamate. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/tert-Butyl-n-(3-methylpyrrolidin-3-yl_methyl_carbamate]([Link]

  • base free suzuki coupling ? (more description in comments). Reddit. [Link]

  • tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate. US EPA. [Link]

  • t-BUTYL AZODIFORMATE. Organic Syntheses. [Link]

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal. [Link]

  • Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal. [Link]

  • Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. PubMed. [Link]

  • tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Troubleshooting for tert-Butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate . The primary bottleneck in this workflow is the severe steric hindrance localized at the C3 quaternary stereocenter of the pyrrolidine ring.

This guide bypasses generic advice to provide field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols designed to maximize your reaction yields.

Synthetic Workflow Visualization

Pathway cluster_0 Synthesis Workflow: tert-Butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate Node1 1-Benzyl-3-methylpyrrolidin-3-amine (Starting Material) Node2 1-Benzyl-N,3-dimethylpyrrolidin-3-amine (Secondary Amine) Node1->Node2 Step 1: Reductive Amination (HCHO, SnCl2·2H2O, PMHS) Node3 Boc-Protected Intermediate (Sterically Hindered) Node2->Node3 Step 2: Boc Protection (Boc2O, NaHMDS or DMAP) Node4 tert-Butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate (Target Product) Node3->Node4 Step 3: Benzyl Deprotection (H2, Pd/C, MeOH)

Workflow for tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate synthesis.

Troubleshooting FAQs & Mechanistic Insights

Q1: My reductive amination of 1-benzyl-3-methylpyrrolidin-3-amine with formaldehyde yields mostly unreacted starting material. Why is standard NaBH(OAc)₃ failing? Causality & Insight: The C3 position is a quaternary carbon. When formaldehyde condenses with the primary amine, the resulting iminium ion is buried within the steric bulk of the C3 methyl group and the pyrrolidine ring. Standard reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), popularized by 1[1], are often too bulky to efficiently deliver a hydride to this congested face. The Solution: Shift to a more chemoselective and sterically forgiving reducing system. Kumar et al. demonstrated that using2[2] in methanol is highly effective for sterically hindered amines. PMHS acts as a compact, polymeric hydride source, while SnCl₂ acts as a Lewis acid to activate the iminium species without adding excessive steric bulk.

Q2: I successfully isolated the secondary amine, but Boc protection using (Boc)₂O and triethylamine gives <10% yield. How can I drive this reaction to completion? Causality & Insight: You are attempting to protect a secondary amine attached to a quaternary carbon. The transition state for the nucleophilic attack of the amine onto the bulky di-tert-butyl dicarbonate ((Boc)₂O) is energetically prohibitive under standard mildly basic conditions. Triethylamine only acts as an acid scavenger and does not increase the nucleophilicity of the amine. The Solution: You must alter the mechanism. There are two highly effective approaches for3[3]:

  • Nucleophilic Catalysis (DMAP): Use 4-dimethylaminopyridine (DMAP) as a catalyst and heat the reaction. DMAP attacks (Boc)₂O to form a highly reactive, less sterically demanding N-Boc-pyridinium intermediate, which then transfers the Boc group to the hindered amine.

  • Base-Promoted Anion Generation: Use a strong, non-nucleophilic base like NaHMDS at -78 °C to deprotonate the secondary amine, generating a highly nucleophilic amide anion that readily attacks (Boc)₂O.

Q3: During the final benzyl deprotection step using Pd/C and H₂, I am observing partial cleavage of the Boc group. How do I prevent this? Causality & Insight: While Boc groups are generally stable to hydrogenolysis, unbuffered alcoholic solvents that have absorbed atmospheric moisture, combined with trace acidic impurities from the Pd/C catalyst, can cause the local pH to drop. This combination of trace acid, protic solvent, and extended reaction times leads to premature Boc cleavage. The Solution: Perform the hydrogenolysis in a strictly neutral, aprotic solvent like ethyl acetate, or add a catalytic amount of an amine base (e.g., 0.1 eq of triethylamine) to your methanol/ethanol solvent to buffer any trace acidity from the catalyst.

Quantitative Data: Boc Protection Optimization

Direct comparison of reaction conditions is critical for selecting the right protocol. The table below summarizes expected yields based on the mechanistic approach chosen for highly hindered secondary amines.

Reagent SystemSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Role
(Boc)₂O, Et₃N (2.0 eq)DCM2524< 10Acid scavenging (Ineffective for hindered targets)
(Boc)₂O, DMAP (0.2 eq)THF651845 - 60Nucleophilic catalysis via N-Boc-pyridinium
(Boc)₂O, NaHMDS (1.2 eq)THF-78 to 25485 - 95Amide anion generation (Strong nucleophile)
(Boc)₂O, Neat, HeatNone801270 - 80Thermal activation / High concentration
Self-Validating Experimental Protocols
Protocol 1: Reductive Amination (Synthesis of 1-Benzyl-N,3-dimethylpyrrolidin-3-amine)

This protocol utilizes the SnCl₂/PMHS system to overcome steric barriers.

  • Preparation: In an oven-dried flask, dissolve 1-benzyl-3-methylpyrrolidin-3-amine (1.0 eq) in anhydrous methanol (0.2 M).

  • Imine Formation: Add aqueous formaldehyde (37% w/w, 1.5 eq). Stir at room temperature for 2 hours.

    • Self-Validation Check: Take a 10 µL aliquot for LC-MS. The primary amine mass must completely shift to the iminium/aminal mass before proceeding. If starting material persists, add 0.5 eq more formaldehyde.

  • Reduction: Add SnCl₂·2H₂O (0.2 eq) followed by the slow, dropwise addition of PMHS (3.0 eq). The reaction will mildly effervesce.

  • Completion: Stir for 12 hours at room temperature. Quench with 1M NaOH to break down the siloxane polymer. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Boc Protection via Amide Anion Generation

This protocol forces the protection of the hindered secondary amine by generating a highly reactive nucleophile.

  • Deprotonation: Dissolve the secondary amine from Protocol 1 (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add NaHMDS (1.0 M in THF, 1.2 eq) dropwise over 10 minutes. Stir for 30 minutes at -78 °C to ensure complete anion formation.

    • Self-Validation Check: A distinct color change (often pale yellow to deep orange/red) indicates successful amide anion formation.

  • Electrophile Addition: Add a solution of (Boc)₂O (1.5 eq) in THF dropwise.

  • Warming & Quench: Allow the reaction to slowly warm to room temperature over 4 hours. Quench with saturated aqueous NH₄Cl and extract with EtOAc. Purify via silica gel chromatography.

Sources

troubleshooting incomplete Boc deprotection of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where standard protocols fail. The deprotection of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate is a classic example of a reaction that stalls not due to reagent degradation, but due to fundamental physical organic limitations.

This guide is designed for researchers and drug development professionals to diagnose, understand, and overcome incomplete Boc deprotection in highly sterically hindered environments.

Diagnostic Workflow

Before altering your chemistry, it is critical to map the logical progression of troubleshooting. The workflow below outlines the escalation from standard Brønsted acids to forcing conditions, and finally to Lewis acid-mediated cleavage.

TroubleshootingWorkflow Start Incomplete Boc Deprotection CheckSterics Assess Steric Bulk (Quaternary C3 Center) Start->CheckSterics Standard Standard Conditions (20% TFA/DCM) CheckSterics->Standard Low Bulk IncreaseAcid Forcing Acidic Conditions (4M HCl/Dioxane) CheckSterics->IncreaseAcid High Bulk Standard->IncreaseAcid Fails / Stalls LewisAcid Lewis Acid Method (TMSOTf / Lutidine) IncreaseAcid->LewisAcid Fails Success Complete Deprotection & Workup IncreaseAcid->Success Works LewisAcid->Success Works

Troubleshooting workflow for incomplete Boc deprotection in sterically hindered amines.

Technical FAQs: Understanding the Causality

Q1: Why is standard 20% TFA/DCM failing for tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate? A: The failure is rooted in extreme steric hindrance. In this specific molecule, the Boc-protected nitrogen is methylated and directly attached to the C3 position of a pyrrolidine ring that bears an additional methyl group. This creates a highly congested quaternary stereocenter adjacent to the N-methyl group. Standard acidic deprotection requires the acid to solvate and protonate the carbamate carbonyl oxygen to initiate fragmentation[1]. The dense steric shield physically blocks bulky solvated protons from accessing the carbonyl oxygen, leading to stalled kinetics and incomplete conversion[2].

Q2: If dilute TFA fails, why is 4M HCl in 1,4-dioxane the recommended next step? A: When steric bulk prevents efficient protonation, you must increase the thermodynamic driving force and alter the solvation environment[3]. Moving to 4M HCl in 1,4-dioxane provides a much higher effective molarity of acid. Furthermore, dioxane coordinates the HCl, creating a highly concentrated, polar, yet organic-soluble acidic environment that can penetrate the steric shield better than DCM-solvated TFA[4].

Q3: What is the mechanism behind TMSOTf-mediated deprotection, and when should I use it? A: When Brønsted acids fail or cause unwanted side reactions, we pivot to Lewis acids like Trimethylsilyl trifluoromethanesulfonate (TMSOTf) . TMSOTf is a highly electrophilic, relatively small Lewis acid that rapidly silylates the carbonyl oxygen of the Boc group, forming a highly reactive silyl carbamate intermediate[5]. This intermediate is thermodynamically unstable and readily fragments to release the free amine, bypassing the kinetic bottlenecks associated with protonation[5].

Quantitative Data: Performance Comparison for Hindered Substrates

The following table synthesizes expected outcomes when applying various deprotection strategies to highly hindered substrates like tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate.

Deprotection MethodReagentsTemperatureTypical Reaction TimeEfficacy on Hindered Substrates
Standard Acidic 20-50% TFA in DCM0 °C to RT1 - 2 hoursLow (Often stalls at <50% conversion)
Forcing Acidic 4M HCl in 1,4-DioxaneRT to 40 °C2 - 12 hoursModerate to High
Lewis Acid-Mediated TMSOTf, 2,6-Lutidine, DCM0 °C to RT30 - 60 minutesHigh (Excellent for bulky amines)
Thermal/Neat Acid Neat TFART1 - 4 hoursModerate (High risk of side reactions)
Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . By observing specific physical or chemical checkpoints during the reaction, you can confirm the mechanistic success of the procedure in real-time.

Protocol A: Forcing Brønsted Acid Deprotection (4M HCl in 1,4-Dioxane)

Best for substrates that are hindered but stable to strong acids.

  • Preparation : Dissolve tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate (1.0 eq) in a minimal volume of anhydrous 1,4-dioxane to maintain high substrate molarity[3].

  • Acid Addition : Slowly add 4M HCl in 1,4-dioxane (10-20 eq). A massive excess is required to drive the equilibrium forward despite the steric bulk[4].

  • Reaction & Monitoring : Stir at room temperature. If no progress is observed via LC-MS after 2 hours, gently heat the reaction to 40 °C.

    • Self-Validation Checkpoint : As the deprotection proceeds, the highly polar amine hydrochloride salt will typically precipitate out of the less polar dioxane solvent. This phase separation drives the reaction to completion via Le Chatelier's principle and provides immediate visual confirmation of product formation.

  • Workup : Concentrate the mixture in vacuo. Triturate the resulting solid with cold diethyl ether to remove non-polar impurities and residual HCl, yielding the pure amine hydrochloride salt[5].

Protocol B: Lewis Acid-Mediated Deprotection (TMSOTf)

Best for extreme steric hindrance or when the molecule contains other acid-sensitive functional groups.

  • Preparation : Dissolve the hindered Boc-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the solution to 0 °C[5].

  • Base Addition : Add 2,6-lutidine (1.5 eq).

    • Self-Validation Checkpoint : The inclusion of 2,6-lutidine acts as an internal control. Because 2,6-lutidine is sterically hindered, it will not react with the electrophilic TMSOTf, but it will efficiently scavenge the triflic acid generated during the fragmentation step. If TLC/LC-MS shows clean conversion without typical Brønsted acid-catalyzed degradation products, the Lewis acid mechanism is validated[5].

  • Lewis Acid Addition : Dropwise add TMSOTf (1.2 - 1.5 eq)[5].

  • Reaction & Monitoring : Allow the reaction to warm to room temperature and stir for 30–60 minutes.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate to isolate the free amine[5].

Sources

preventing side reactions when using tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Side Reactions and Ensuring Successful Synthesis

Welcome to the technical support resource for tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during its use. Our focus is on providing practical, field-tested insights to help you anticipate and prevent side reactions, ensuring the integrity and success of your synthetic route.

Understanding the Molecule: Key Structural Features and Reactivity

tert-Butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate is a valuable building block characterized by two key features that dictate its reactivity:

  • A Tertiary N-Boc Group: The tert-butoxycarbonyl (Boc) group protects a secondary amine. This tertiary carbamate is stable under most basic and nucleophilic conditions but is designed for removal under acidic conditions.[1]

  • A Sterically Hindered Core: The deprotected product, N,3-dimethylpyrrolidin-3-amine, is a secondary amine adjacent to a quaternary carbon. This significant steric bulk dramatically influences the kinetics of subsequent coupling reactions.[2]

This guide is structured to address the two primary stages of this molecule's use: Boc deprotection and the subsequent coupling of the sterically hindered secondary amine.

Part 1: Troubleshooting the Boc Deprotection Step

The removal of the Boc group is the critical first step. While seemingly routine, incomplete reactions or the generation of side products can occur if not properly controlled.

Frequently Asked Questions (FAQs): Boc Deprotection

Q1: My Boc deprotection is slow or incomplete. What are the primary causes?

A1: Incomplete deprotection is one of the most common issues. Several factors related to reaction conditions and substrate stability can contribute to this problem:

  • Insufficient Acid Strength/Concentration: The cleavage of the Boc group is an acid-catalyzed process.[3] If the acid is too weak, has degraded (e.g., TFA absorbing water), or is used in insufficient stoichiometric amounts, the reaction may not proceed to completion.

  • Low Temperature: While many deprotections are performed at 0°C to room temperature to minimize side reactions, sterically hindered carbamates may require gentle heating to achieve a reasonable reaction rate. However, this must be balanced against the stability of other functional groups in the molecule.[4]

  • Inadequate Reaction Time: Deprotection is a kinetic process. For some substrates, the standard 1-2 hour reaction time may be insufficient. It is crucial to monitor the reaction's progress.

Q2: I'm observing unexpected side products after deprotection. What is happening?

A2: The primary culprit for side products during acidic Boc deprotection is the formation of the reactive tert-butyl cation (t-Bu⁺).[1] This electrophile can be trapped by any available nucleophile in the reaction mixture.

  • Alkylation of Scavengers or Solvents: If scavengers like triethylsilane (TES) or thioanisole are used, they can be alkylated by the tert-butyl cation. While this is their intended purpose, it's important to be aware of these byproducts during purification.

  • Self-Alkylation (Intermolecular): In concentrated solutions, the newly deprotected secondary amine of one molecule can potentially react with the tert-butyl cation generated from another, leading to an undesired N-tert-butylation.

Q3: Can the pyrrolidine ring itself cause side reactions under acidic conditions?

A3: The pyrrolidine ring is generally stable under standard Boc deprotection conditions (e.g., TFA in DCM, or HCl in dioxane).[4][5] However, under harsh acidic conditions combined with high heat, ring-opening or rearrangement pathways could become accessible, though this is not a common side reaction for this scaffold. It is always recommended to use the mildest conditions necessary for complete deprotection.

Q4: How should I properly work up the reaction to isolate the deprotected amine salt?

A4: The product of an acidic deprotection is the corresponding amine salt (e.g., trifluoroacetate or hydrochloride), which is often highly polar and may have some water solubility.

  • Direct Evaporation: The most straightforward method is to remove the solvent and excess acid in vacuo. To remove residual TFA, co-evaporation with a solvent like toluene or dichloromethane (3x) is highly effective.[6] The resulting salt can often be used directly in the next step without further purification.[7]

  • Precipitation: After evaporation, the resulting oil can be triturated with a non-polar solvent like cold diethyl ether. The amine salt will often precipitate as a solid, which can be collected by filtration. This process also helps to remove non-polar byproducts.[8]

Workflow & Protocol: Boc Deprotection

The following diagram and protocol outline a standard, robust procedure for the deprotection of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate.

G cluster_prep Preparation cluster_reaction Deprotection cluster_workup Work-up start Dissolve Boc-protected amine in anhydrous DCM (0.1-0.2 M) under N₂ atmosphere cool Cool solution to 0°C (ice bath) start->cool add_tfa Add TFA (5-10 equiv.) dropwise cool->add_tfa warm_rt Warm to RT, stir for 1-3h add_tfa->warm_rt monitor Monitor by TLC/LC-MS (disappearance of starting material) warm_rt->monitor concentrate Concentrate in vacuo monitor->concentrate coevap Co-evaporate with Toluene (3x) to remove residual TFA concentrate->coevap precip Triturate with cold Et₂O (optional, to obtain solid) coevap->precip dry Dry under high vacuum precip->dry end end dry->end Product: Amine TFA Salt (Proceed to coupling or neutralization)

Caption: Standard workflow for TFA-mediated Boc deprotection.

Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)

  • Preparation: Dissolve tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M under an inert atmosphere (e.g., Nitrogen).

  • Acid Addition: Cool the solution to 0°C using an ice bath. Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the reaction for the complete consumption of the starting material using Thin-Layer Chromatography (TLC) or LC-MS. The product, being a salt, will be significantly more polar than the starting material.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add toluene and re-concentrate (repeat 3 times) to azeotropically remove residual TFA. Dry the resulting residue under high vacuum to yield the amine TFA salt, which can often be used directly in the next step.[6]

Part 2: Troubleshooting the Coupling Step

Following deprotection, the resulting secondary amine, N,3-dimethylpyrrolidin-3-amine, presents a significant synthetic challenge due to steric hindrance. Low coupling yields are a frequent and frustrating problem.

Frequently Asked Questions (FAQs): Coupling Reactions

Q1: My coupling reaction with the deprotected amine is failing or giving very low yields. Why?

A1: The primary reason for low coupling efficiency is the severe steric hindrance around the secondary amine. The methyl group on the nitrogen and the adjacent methyl group on the pyrrolidine ring create a crowded environment that slows down the kinetics of amide bond formation.[9]

Q2: Which coupling reagents are most effective for this type of hindered amine?

A2: Standard coupling reagents like DCC or EDC/HOBt are often ineffective. You must use a more potent activating agent to overcome the high activation energy barrier.[10]

  • Recommended Reagents: Uronium/aminium-based reagents are strongly recommended. HATU , HCTU , and COMU are excellent choices as they form highly reactive OAt or Oxyma esters.[11]

  • Phosphonium-based Reagents: PyAOP and PyBOP are also highly effective options, particularly for stubborn couplings.[11]

Q3: I've switched to HATU, but my yield is still poor. What else can I optimize?

A3: If a powerful coupling reagent isn't sufficient, several other parameters can be adjusted:

  • Base: The choice and amount of base are critical. A non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) is standard.[10] Ensure at least 2 equivalents (relative to the acid) are used to neutralize the incoming amine salt and the HCl or HOAt generated during activation.

  • Pre-activation: Allow the carboxylic acid, coupling reagent (e.g., HATU), and base to stir for a few minutes before adding the amine. This ensures the formation of the highly reactive activated ester prior to introducing the sterically hindered nucleophile.

  • Temperature: Gently heating the reaction (e.g., to 40-50°C) or using microwave-assisted synthesis can provide the energy needed to overcome the steric barrier.[9] This should be done cautiously, as it can increase the risk of racemization for chiral carboxylic acids.[3]

  • "Double Coupling": This is a highly effective technique where, after the initial coupling reaction period, the vessel is drained and a fresh solution of activated acid is added to the same batch of substrate. This can help drive the reaction to completion.[9]

Q4: Can I avoid isolating the TFA salt and perform the coupling in situ?

A4: Yes, this is a common and efficient strategy, often referred to as in situ neutralization. After the deprotection is complete and the solvent/excess TFA has been removed, the crude TFA salt is re-dissolved in the coupling solvent (e.g., DMF). An increased amount of base (typically 3-4 equivalents) is then added to the reaction to both neutralize the TFA salt and facilitate the coupling.[12]

Q5: Are there any side reactions to be aware of at the pyrrolidine tertiary amine?

A5: The tertiary amine in the pyrrolidine ring is a nucleophile, but it is significantly more hindered than most simple tertiary amines. During an amide coupling, its nucleophilicity is generally too low to compete with the intended reaction. However, if the subsequent reaction involves a highly reactive and small electrophile (e.g., methyl iodide), competitive quaternization at the pyrrolidine nitrogen is a possibility to consider.

Data & Protocols: Coupling to a Hindered Amine

Table 1: Recommended Coupling Reagents for Hindered Amines

ReagentClassKey AdvantageRecommended For
HATU Uronium SaltForms highly reactive HOAt esters; low racemization risk.[10]First-line choice for most difficult couplings.
HCTU Uronium SaltMore soluble and often more cost-effective than HATU.Excellent alternative to HATU with similar reactivity.
COMU Uronium SaltOxyma-based; non-explosive and highly effective.[11]High-performance coupling, especially in microwave synthesis.
PyAOP Phosphonium SaltExtremely potent; forms HOAt esters.Very challenging couplings, including N-methyl to N-methyl.[11]

Protocol 2: HATU-Mediated Coupling to the Deprotected Amine Salt

  • Preparation: To a flask containing the crude N,3-dimethylpyrrolidin-3-amine TFA salt (1.0 equiv), add the carboxylic acid to be coupled (1.1 equiv).

  • Reagent Solution: In a separate vial, dissolve HATU (1.1 equiv) in anhydrous DMF or NMP.

  • Reaction Initiation: Add the HATU solution to the flask containing the amine salt and acid. Immediately add DIPEA (3.0-4.0 equiv).

  • Reaction: Stir the mixture at room temperature for 2-6 hours, or gently heat to 40°C for 1-2 hours.

  • Monitoring: Monitor the reaction by LC-MS for the formation of the desired amide product and consumption of the amine.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate or DCM. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography.

G cluster_prep Reactant Preparation cluster_activation Activation & Coupling cluster_workup Work-up & Purification amine_salt Deprotected Amine Salt (from Protocol 1) mix Combine Amine Salt and Acid in anhydrous DMF/NMP amine_salt->mix acid Carboxylic Acid (1.1 eq) acid->mix add_hatu Add HATU (1.1 eq) mix->add_hatu add_dipea Add DIPEA (3-4 eq) add_hatu->add_dipea react Stir at RT (2-6h) or 40°C (1-2h) add_dipea->react dilute Dilute with EtOAc/DCM react->dilute wash Aqueous Washes (Acid, Base, Brine) dilute->wash purify Dry, Concentrate & Purify (Column Chromatography) wash->purify end end purify->end Final Amide Product

Caption: Workflow for coupling a carboxylic acid to the sterically hindered amine.

References

  • Peptides. (n.d.). Fast Boc Deprotection and Coupling with in situ Neutralization. AAPPTEC. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines. PubMed Central. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • AAPPTEC. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]

  • LifeTein. (n.d.). How to remove peptide TFA salt?[Link]

  • Digital.CSIC. (2014, December 16). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). [Link]

  • University College Cork. (2024, May 17). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Lateef, S. S., Gupta, S., Jayathilaka, L. P., Krishnanchettiar, S., Huang, J. S., & Lee, B. S. (2007). An improved protocol for coupling synthetic peptides to carrier proteins for antibody production using DMF to solubilize peptides. Journal of biomolecular techniques : JBT, 18(3), 173–176. [Link]

  • An, F., Maji, B., Min, E., Ofial, A. R., & Mayr, H. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society, 142(3), 1526–1547. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • National Center for Biotechnology Information. (2018, May 28). The N-Methylpyrrolidone (NMP) Effect in Iron-Catalyzed Cross-Coupling with Simple Ferric Salts and MeMgBr. PubMed Central. [Link]

  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2025, March 13). Pyrrolidine synthesis via ring contraction of pyridines. PubMed Central. [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?[Link]

  • Carpentier, R., Martin, C., & Taran, F. (2018). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 16(24), 4470-4474. [Link]

  • LibreTexts Chemistry. (2025, February 24). 24.3: Basicity of Amines. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Lee, C. W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters, 2(9), 1213–1216. [Link]

  • Takaya, J., et al. (2025). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 16, 2426. [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Basicity vs Nucleophilicity - Steric Hindrance [Video]. YouTube. [Link]

  • Suzuki, M., & Noyori, R. (2023). Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents. Catalysts, 13(1), 132. [Link]

  • Kumar, S., et al. (2020). Oxidative coupling of N-nitrosoanilines with substituted allyl alcohols under rhodium (III) catalysis. Frontiers in Chemistry, 8, 603. [Link]

  • National Center for Biotechnology Information. (2018, May 28). The N-Methylpyrrolidone (NMP) Effect in Iron-Catalyzed Cross-Coupling with Simple Ferric Salts and MeMgBr. PubMed. [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6439. [Link]

Sources

resolving steric hindrance issues with tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Pyrrolidine Building Blocks. This guide is specifically engineered for researchers and drug development professionals working with tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate and its derivatives[1].

This molecule is a highly valuable scaffold in medicinal chemistry for rigidifying drug structures and improving metabolic stability. However, the presence of a C3 quaternary stereocenter—bearing both a methyl group and an exocyclic N-Boc-N-methylamino group—creates extreme steric shielding[2][3]. This structural congestion frequently leads to synthetic bottlenecks at three critical nodes: functionalization of the N1-pyrrolidine nitrogen, deprotection of the C3-Boc group, and subsequent functionalization of the liberated C3-amine.

Below are field-proven troubleshooting modules designed to overcome these specific steric barriers.

Module 1: Overcoming Sluggish N1-Pyrrolidine Arylation

The Issue: Attempts to perform Buchwald-Hartwig cross-coupling on the secondary N1-pyrrolidine nitrogen often result in low yields or stalled reactions, despite the N1 position only being beta to the quaternary center. The Causality: The massive steric bulk of the C3 substituents creates severe conformational blocking. In palladium-catalyzed aminations of sterically hindered secondary amines, the rate-limiting step shifts from oxidative addition to reductive elimination[4]. Bulky amines coordinate to the Pd(II) center but clash sterically with the ligand and aryl group, raising the activation energy required to form the final C-N bond. The Solution: Switch the ligand system from BrettPhos to RuPhos. While BrettPhos is excellent for primary amines, RuPhos possesses a specific electronic structure and spatial flexibility that significantly lowers the activation energy barrier for reductive elimination in hindered secondary amines[5][6].

Table 1: Ligand Selection Data for Hindered Amines

Ligand System Optimal Amine Class Rate-Limiting Step Efficacy on C3-Hindered Pyrrolidines
RuPhos Sterically Hindered 2° Amines Reductive Elimination Excellent ; flexible steric profile lowers elimination barrier.
BrettPhos Primary Aliphatic/Aryl Amines Oxidative Addition Poor ; bulky 2° amines stall at the Pd(II) intermediate.

| XPhos | General 1° and 2° Amines | Variable | Moderate ; requires higher temperatures, prone to side reactions. |

G Pd0 Pd(0)L Active Catalyst (RuPhos-Pd-G3) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar L-Pd(II)(Ar)(X) OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord PdII_Amine L-Pd(II)(Ar)(NR2) Steric Clash Zone AmineCoord->PdII_Amine Base (NaOtBu) RedElim Reductive Elimination (Rate-Limiting Step) PdII_Amine->RedElim RuPhos lowers barrier RedElim->Pd0 Catalyst Regeneration Product Ar-NR2 Product (N1-Arylated Pyrrolidine) RedElim->Product

Pd-catalyzed Buchwald-Hartwig cycle highlighting the reductive elimination bottleneck.

Self-Validating Protocol: RuPhos-Mediated N1-Arylation

  • Preparation: In an oven-dried Schlenk flask under argon, combine the aryl halide (1.0 eq), tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate (1.2 eq), NaOtBu (1.5 eq), and RuPhos-Pd-G3 precatalyst (0.02-0.05 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M concentration).

  • Validation Checkpoint 1: Upon mild heating (40 °C) for 5 minutes, the solution should transition to a deep red/brown color, indicating the successful generation of the active Pd(0) species. If the solution remains pale yellow, catalyst activation has failed; check solvent anhydrousness.

  • Reaction: Heat the mixture to 85 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via silica gel chromatography.

Module 2: Forcing Boc Deprotection at the Quaternary C3 Center

The Issue: Standard deprotection using 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) yields incomplete conversion or requires extended reaction times that degrade the molecule. The Causality: The Boc group is attached to an N-methylamine, which is itself attached to a fully substituted C3 quaternary carbon. This extreme steric shielding prevents the bulky solvated proton complexes of standard TFA/DCM mixtures from efficiently attacking the carbamate oxygen. Furthermore, if the tert-butyl cation is generated, the steric bulk traps it nearby, leading to reversible protection or undesired alkylation side-reactions[7]. The Solution: Utilize a Lewis acid-mediated deprotection strategy using Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and 1,1,1,3,3,3-hexamethyldisilazane (HMDS)[7]. The smaller, highly electrophilic silicon center easily penetrates the steric shield, driving the reaction forward irreversibly.

Self-Validating Protocol: TMSOTf-Mediated Boc Deprotection

  • Setup: Dissolve the N1-functionalized pyrrolidine derivative (1.0 eq) in anhydrous DCM (0.1 M) under nitrogen and cool to 0 °C.

  • Scavenger Addition: Add HMDS (3.0 eq). This acts as a mild proton scavenger and prevents side reactions.

  • Activation: Dropwise add TMSOTf (3.0 eq).

  • Validation Checkpoint 2: Monitor gas evolution. The reaction should rapidly evolve isobutylene gas. If no bubbling is observed upon warming to room temperature, the TMSOTf may have hydrolyzed; use a fresh ampoule.

  • Completion: Stir at room temperature for 2 hours. Quench carefully with saturated aqueous NaHCO3 until pH 8 is reached. Extract the free N-methylamine with DCM.

Module 3: Acylation of the Liberated C3 N-Methylamine

The Issue: After Boc removal, attempting to acylate or peptide-couple the newly freed C3 N-methylamine using standard reagents (e.g., HATU, EDC/HOBt) fails completely. The Causality: The liberated amine is an α-tertiary (quaternary) secondary amine. Standard coupling reagents generate bulky active esters (like the HOAt-ester from HATU) that physically cannot fit into the binding pocket of the C3-amine. The Solution: Bypass bulky active esters entirely. Use highly reactive, low-steric-profile acid chlorides combined with a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP)[8]. DMAP attacks the acid chloride to form an acylpyridinium intermediate, which is exceptionally electrophilic and forces the acylation of even the most hindered amines.

G AcidChloride Acid Chloride (Low Steric Profile) AcylPyridinium Acylpyridinium Intermediate (Highly Electrophilic) AcidChloride->AcylPyridinium + DMAP DMAP DMAP Catalyst DMAP->AcylPyridinium Tetrahedral Tetrahedral Intermediate AcylPyridinium->Tetrahedral + Hindered Amine HinderedAmine Hindered C3-Amine Nucleophile HinderedAmine->Tetrahedral Tetrahedral->DMAP Catalyst Recovery Amide Sterically Hindered Amide Final Product Tetrahedral->Amide - DMAP, - HCl

DMAP-catalyzed acylation pathway overcoming steric hindrance via acylpyridinium formation.

Self-Validating Protocol: DMAP-Catalyzed Acylation

  • Preparation: Dissolve the deprotected C3-amine (1.0 eq) in anhydrous DCM (0.2 M) under argon.

  • Base & Catalyst: Add Triethylamine (TEA) or Diisopropylethylamine (DIEA) (3.0 eq) followed by a catalytic amount of DMAP (0.2 eq)[8].

  • Electrophile Addition: Cool the mixture to 0 °C. Add the desired acid chloride (1.5 eq) dropwise.

  • Validation Checkpoint 3: The reaction mixture should turn slightly yellow/orange upon the addition of the acid chloride, indicating the formation of the acylpyridinium species.

  • Heating: Because of the extreme steric hindrance, allow the reaction to warm to room temperature, then reflux (40 °C) for 16-24 hours. Monitor by LC-MS.

  • Workup: Wash the organic layer sequentially with 1N HCl (to remove DMAP and TEA), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Sources

HPLC method development and optimization for tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate

If the SST results fall outside the acceptance criteria, the run is considered invalid, and the system must be investigated and corrected before proceeding with sample analysis. [18]

References

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.
  • MTC USA. (2025). System suitability Requirements for a USP HPLC Method.
  • HPLC Primer. (2025). System suitability Requirements for a USP HPLC Method.
  • Veeprho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?.
  • Agilent. (2023). Understanding the Latest Revisions to USP <621>.
  • Shimadzu UK Limited. (2022). HPLC Troubleshooting - Tailing Peaks.
  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
  • EPA. (2025). tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate Properties.
  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC.
  • LCGC International. (2025). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • ECA Academy. (2014). System Suitability for USP Methods - USP's Future Expectations.
  • LCGC International. (2019). Ultraviolet Detectors: Perspectives, Principles, and Practices.
  • MTC USA. (n.d.). Missing Peaks Using UV Detection in HPLC methods - Tech Information.
  • Agilent. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • ResearchGate. (2022). We are looking for an HPLC method for determination of tertiary amines....
  • ResearchGate. (2024). How to detect and analyze compounds with little or no UV absorption in LC purification?.
  • SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column.
  • Biotage. (2023). Detecting the undetectable in flash column chromatography, part 2.
  • Benchchem. (2025). Comparative Guide to HPLC Methods for Purity Assessment of Tert-butyl N-(4-azidobutyl)carbamate Reaction Products.
  • EPA. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC).
  • Ingenieria Analitica Sl. (n.d.). METHOD ABSTRACT / 112.
  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.

Technical Support Center: Overcoming Solubility Challenges of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering aqueous solubility issues with tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate (CAS No. 172478-00-1). This document provides in-depth technical advice, troubleshooting protocols, and strategic workflows to effectively manage and overcome these challenges in an experimental setting.

Compound Profile & Inherent Solubility Challenges

To effectively troubleshoot, we must first understand the physicochemical properties of the molecule .

Structure: tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate

Key Physicochemical Properties:

PropertyPredicted/Reported ValueImplication for Aqueous Solubility
Molecular Weight 200.28 g/mol [1][2][3]Moderate molecular weight, not the primary driver of insolubility.
LogP (Octanol-Water) 0.83 - 1.14 (Consensus)[4]Positive LogP indicates a degree of lipophilicity, suggesting a preference for non-polar environments over water.
pKa (Basic) ~9.85 - 10.6[3][5]The pyrrolidine nitrogen is basic. This is the most critical handle for solubility manipulation via pH adjustment.
Physical Form Colorless to Yellow Liquid or Semi-Solid/Solid[2]The physical state can impact the rate of dissolution but not the thermodynamic solubility limit.
Water Solubility Predicted as "Very Soluble" (8.5 mg/mL) by one model, but practical experience often shows lower kinetic solubility in buffers.[4]Predictions can be optimistic. The basic nature suggests solubility will be highly dependent on pH.[6][7][8]

The primary challenge arises from the molecule's dual nature: the lipophilic tert-butyl and methyl groups, which favor non-aqueous environments, and the basic pyrrolidine nitrogen, which offers a pathway for salt formation and enhanced aqueous solubility under acidic conditions.[9][10][11]

Frequently Asked Questions (FAQs) & Quick Troubleshooting

Q1: My compound won't dissolve in neutral phosphate-buffered saline (PBS, pH 7.4). What's the first thing I should try?

A1: The first and most effective step is to lower the pH. The pyrrolidine nitrogen has a pKa around 9.85-10.6, meaning it will be predominantly protonated and positively charged at a pH significantly below this value.[3][5] Protonation creates a charged species (a salt), which is vastly more soluble in polar solvents like water.[6][7][12]

  • Quick Fix: Prepare your stock solution in a mildly acidic buffer (e.g., pH 4-5) or add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise to your aqueous suspension until the compound dissolves. Remember to verify the final pH of your solution.

Q2: I need to work at a physiological pH of 7.4 for my cell-based assay. How can I achieve a sufficient concentration?

A2: This is a common challenge for basic compounds.[13] Direct dissolution at pH 7.4 will be low. The strategy is to first dissolve the compound at a low pH and then carefully dilute it into your final assay medium. This creates a "kinetic solubility" state.

  • Workflow:

    • Prepare a concentrated stock solution (e.g., 10-50 mM) in an acidic vehicle like 100% DMSO or a 50:50 ethanol:water solution acidified to pH 2.

    • Serially dilute this stock into your pH 7.4 assay buffer. The small amount of acid and/or organic solvent carried over should be well-tolerated by most assays, but this must be validated.

    • Critical: Visually inspect for any precipitation at each dilution step. Low solubility can lead to inaccurate results in biological assays.[14]

Q3: I'm seeing precipitation when I dilute my DMSO stock into my aqueous buffer. What's happening?

A3: This indicates that you are exceeding the kinetic solubility limit of the compound in the final buffer composition. The compound is crashing out of solution as the solvent environment rapidly changes from organic (DMSO) to aqueous.

  • Troubleshooting Steps:

    • Reduce Stock Concentration: Lower the concentration of your initial DMSO stock. This reduces the amount of compound introduced during each dilution step.

    • Optimize Dilution Protocol: Instead of a single large dilution, perform a multi-step serial dilution. This allows for a more gradual change in the solvent environment.[14]

    • Incorporate a Co-solvent: If the assay allows, include a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like ethanol, propylene glycol, or PEG 400 in your final buffer to help keep the compound in solution.[15][]

Q4: Can I use surfactants or cyclodextrins?

A4: Yes, these are advanced but highly effective methods, particularly if pH adjustment and co-solvents are insufficient or incompatible with your experimental system.[17][18]

  • Surfactants (e.g., Tween® 80, Polysorbate 80): At concentrations above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate the lipophilic parts of your compound, increasing its apparent solubility.[19] This is a form of micellar solubilization.

  • Cyclodextrins (e.g., HP-β-CD, SBE-β-CD): These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.[17][20] They can form an "inclusion complex" with your compound, effectively shielding its lipophilic portions from the water and dramatically increasing solubility.[20][21]

In-Depth Methodologies & Experimental Protocols

Protocol: pH-Dependent Solubility Profiling

This protocol determines the solubility of the compound across a range of pH values, identifying the optimal pH for dissolution.

Materials:

  • tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate

  • Series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • Vortex mixer and shaker/incubator

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of the solid compound to separate vials, each containing a different pH buffer.

  • Cap the vials tightly and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle.

  • Carefully withdraw a sample from the supernatant of each vial.

  • Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable mobile phase or solvent and analyze the concentration using a pre-validated HPLC or UV-Vis method.

  • Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. The resulting curve will show a significant increase in solubility at lower pH values.

Protocol: Formulation with Co-solvents

This protocol outlines the use of co-solvents to prepare a stock solution for biological assays.[15]

Materials:

  • Compound of interest

  • Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Polyethylene glycol 400 (PEG 400), Propylene glycol (PG)

  • Aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Solvent Screening: Test the solubility of the compound in various neat co-solvents (DMSO, EtOH, PEG 400) to find the most effective one.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 50 mM) in the chosen co-solvent. Ensure the compound is fully dissolved. Gentle warming or sonication may be required.

  • Working Solution Preparation:

    • Create a series of aqueous buffers containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

    • Spike a small, precise volume of the stock solution into each of the co-solvent-containing buffers to reach your target final concentration.

    • Vortex immediately and observe for precipitation over time (e.g., 1 hr, 4 hrs, 24 hrs).

    • The optimal formulation is the one that uses the lowest percentage of co-solvent while maintaining the compound in solution for the required duration of the experiment.

Co-solvent Selection Guide:

Co-solventKey PropertiesCommon Use Case
DMSO Aprotic, highly polar. Excellent solubilizing power.High-concentration stocks for in vitro HTS.[14]
Ethanol Protic, water-miscible. Good general-purpose co-solvent.In vitro and sometimes in vivo formulations.
PEG 400 Low toxicity, viscous. Often used in preclinical formulations.Oral and parenteral formulations.
Propylene Glycol Similar to PEG 400, common pharmaceutical excipient.General-purpose solubilizer.
Protocol: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method uses complexation to enhance solubility, which is ideal for sensitive assays where organic solvents or extreme pH are not viable.[18][20]

Materials:

  • Compound of interest

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., deionized water or PBS)

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A common starting concentration is 10-20% (w/v).

  • Add Compound: Slowly add the powdered compound to the cyclodextrin solution while vortexing or stirring vigorously.

  • Facilitate Complexation: Allow the mixture to stir at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex. Sonication can sometimes accelerate this process.

  • Clarify Solution: After incubation, filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine Concentration: Analyze the concentration of the compound in the clear filtrate via HPLC or UV-Vis to determine the solubility enhancement achieved.

Strategic Workflow & Decision Making

A logical, stepwise approach is crucial to efficiently solving solubility issues. The following workflow diagram illustrates a recommended decision-making process.

Solubility_Workflow start Start: Compound Insoluble in Aqueous Media ph_adjust Step 1: pH Adjustment (Target pH < pKa - 2) start->ph_adjust ph_success Success: Compound Dissolves ph_adjust->ph_success Yes ph_fail Failure: Incompatible with Assay or Insufficient Solubility ph_adjust->ph_fail No cosolvent Step 2: Co-solvent Approach (e.g., DMSO, EtOH, PEG 400) ph_fail->cosolvent cosolvent_success Success: Compound Soluble at Acceptable % Co-solvent cosolvent->cosolvent_success Yes cosolvent_fail Failure: Assay Interference or Precipitation on Dilution cosolvent->cosolvent_fail No complexation Step 3: Complexation Agents (e.g., Cyclodextrins, Surfactants) cosolvent_fail->complexation complexation_success Success: Stable Formulation Achieved complexation->complexation_success Yes complexation_fail Failure: Re-evaluate Compound or Assay Parameters complexation->complexation_fail No

Caption: Decision workflow for solubilizing basic compounds.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17. [Link]

  • Toma, M., & Gâz, A. (2017). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Farmacia, 65(5), 708-714. [Link]

  • Banyal, M., & Joshi, S. (2021). A Comprehensive Review: Cyclodextrin Complexation for Improved Drug Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 21(1), 375-393. [Link]

  • ACS Publications. (2021). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. The Journal of Organic Chemistry. [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. AP Chemistry. [Link]

  • Khan Academy. (n.d.). pH and solubility. Equilibrium. [Link]

  • Siepe, S., & Siepmann, J. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmaceutical Sciences, 97(12), 5246-5257. [Link]

  • The Chemical Properties and Synthesis Applications of Pyrrolidine Derivatives. (2025, October 12). [Link]

  • Chemistry LibreTexts. (2023, July 12). 18.7: Solubility and pH. [Link]

  • U.S. Environmental Protection Agency. (n.d.). tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate. CompTox Chemicals Dashboard. [Link]

  • MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective. (2025, August 5). [Link]

  • Fiveable. (2025, August 15). pH and Solubility. AP Chem. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (2017, March 10). [Link]

  • Contemporary Review on Solubility Enhancement Techniques. (2023, February 15). [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]

  • Summary - Eldorado - Repository of the TU Dortmund. (n.d.). [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC. [Link]

  • tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate — Chemical Substance Information. (n.d.). [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). [Link]

  • Technologies to Counter Poor Solubility Issues: A Review. (2013, September 2). [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021, January 15). ManTech Publications. [Link]

  • PubChemLite. (n.d.). Tert-butyl n-methyl-n-(pyrrolidin-3-ylmethyl)carbamate (C11H22N2O2). [Link]

  • PubChemLite. (n.d.). Tert-butyl n-[(3-methylpyrrolidin-3-yl)methyl]carbamate. [Link]

  • (R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate. (n.d.). Chiral Building Blocks. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Study of CO 2 -absorption into thermomorphic lipophilic amine solvents. (n.d.). ResearchGate. [Link]

  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry. [Link]

  • Sunway Pharm Ltd. (n.d.). (R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate - Exposure. [Link]

  • DeCorte, J., Brown, B., & Meiler, J. (2024). Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. ChemRxiv. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Chiral Separation and Validation of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Enantiomeric Purity

In pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail; it is often the very basis of its biological activity and safety profile. For chiral molecules—those existing in non-superimposable mirror-image forms called enantiomers—this is of paramount importance. The compound tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). As with many chiral drugs, its enantiomers can exhibit significantly different pharmacological and toxicological properties.[] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent requirements for the development of single-enantiomer drugs, making the robust separation and validation of these enantiomers a critical step in drug discovery and quality control.[2]

This guide provides a comprehensive comparison of chromatographic techniques for the chiral separation of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate enantiomers. It offers field-proven insights into method development, presents detailed experimental protocols, and outlines a rigorous validation strategy grounded in ICH Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[3][4][5]

Head-to-Head Comparison of Chiral Separation Techniques

The direct separation of enantiomers is most effectively achieved using chromatography with a Chiral Stationary Phase (CSP).[6] The primary techniques suitable for the subject compound are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

High-Performance Liquid Chromatography (HPLC): The Industry Standard

HPLC is the workhorse for chiral separations in the pharmaceutical industry, offering versatility and a wide selection of commercially available CSPs.[2][7][8] For a carbamate-containing molecule like our target, polysaccharide-based CSPs are the most logical starting point.[9][10] These phases, typically derivatives of cellulose or amylose, provide a complex chiral environment with grooves and cavities, enabling separation through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[6][11]

Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative

SFC has emerged as a powerful alternative to normal-phase HPLC, offering significant advantages in speed and reduced solvent consumption.[11] Utilizing supercritical CO2 as the primary mobile phase, SFC often provides higher efficiency and faster analysis times.[12] Polysaccharide-based CSPs are also highly effective in SFC and often exhibit complementary selectivity to HPLC.[12][13]

Data-Driven Performance Comparison

To provide a clear comparison, the following table summarizes typical performance data for the separation of a racemic standard of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate on polysaccharide-based CSPs using both HPLC and SFC.

ParameterHPLC MethodSFC Method
Chiral Stationary Phase Immobilized Amylose tris(3,5-dimethylphenylcarbamate)Immobilized Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)CO₂ / Methanol (75:25, v/v)
Flow Rate 1.0 mL/min3.0 mL/min
Analysis Time (Run Time) ~12 minutes~4 minutes
Resolution (Rs) > 2.0> 2.5
Selectivity (α) 1.451.55
Backpressure ~120 bar~150 bar
Solvent Consumption High (Organic)Low (Primarily CO₂)
Environmental Impact ModerateLow

Analysis and Recommendation:

While both techniques can achieve the requisite baseline resolution (Rs > 1.5), SFC demonstrates clear superiority in terms of analysis time and environmental impact . The significantly reduced runtime translates to higher throughput in a quality control environment. The use of CO2 as the main mobile phase component drastically cuts down on the consumption and disposal costs of organic solvents. Therefore, SFC is the recommended platform for further method development and validation.

Detailed Experimental Protocol: Chiral SFC Method

This section provides a step-by-step protocol for the separation and subsequent validation of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate enantiomers. The causality behind each choice is explained to provide a deeper understanding of the method.

Instrumentation and Materials
  • System: Analytical SFC system equipped with a backpressure regulator, column thermostat, autosampler, and UV/PDA detector.

  • Chiral Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP, 250 x 4.6 mm, 5 µm particle size. Rationale: Immobilized polysaccharide phases offer broad selectivity and are robust against a wider range of solvents compared to coated phases.[12]

  • Mobile Phase A: Supercritical CO₂ (SFC grade).

  • Mobile Phase B (Co-solvent): Methanol (HPLC grade). Rationale: Alcohols are common modifiers in SFC that enhance analyte solubility and interact with the CSP to modulate retention and selectivity.[13]

  • Sample Diluent: Methanol.

  • Racemic Standard: tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate (≥99% purity).

  • Enantiomerically Pure Standards: (R)- and (S)-enantiomers (if available for peak identification).

Chromatographic Conditions
ParameterSettingRationale
Column Temperature 35 °CProvides stable retention times and optimal efficiency.[13]
Backpressure 150 barMaintains the CO₂ in a supercritical state.
Flow Rate 3.0 mL/minBalances analysis speed with separation efficiency.
Mobile Phase Composition Isocratic: 75% CO₂ / 25% MethanolProvides consistent retention and good resolution.
Injection Volume 5 µLAppropriate for analytical scale to avoid peak distortion.
Detection Wavelength 215 nmCarbamate functional groups typically exhibit UV absorbance at lower wavelengths.
Sample Preparation
  • Prepare a stock solution of the racemic standard in methanol at a concentration of 1.0 mg/mL.

  • From the stock solution, prepare a working standard at a concentration of 0.1 mg/mL for routine analysis.

  • For validation studies (e.g., linearity, accuracy), prepare a series of calibration standards from the stock solution.

Method Validation: A Self-Validating System

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[4][5] The following protocol is designed in accordance with ICH Q2(R1) guidelines.[3][14]

G cluster_0 Method Validation Workflow Specificity Specificity (Resolution > 2.0) Linearity Linearity & Range (r² > 0.99) Specificity->Linearity Accuracy Accuracy (Recovery 98-102%) Linearity->Accuracy Precision Precision (RSD < 2.0%) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N = 3 & 10) Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability Final Check

Caption: Logical workflow for chiral method validation per ICH Q2(R1).

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For a chiral method, this primarily means demonstrating sufficient resolution between the two enantiomers and from any impurities.

  • Procedure:

    • Inject the sample diluent (blank) to ensure no interfering peaks are present.

    • Inject the racemic standard solution.

    • If available, inject solutions of the individual enantiomers to confirm peak elution order.

  • Acceptance Criteria: The resolution (Rs) between the two enantiomer peaks must be greater than 2.0.[15]

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response.

  • Procedure:

    • Prepare at least five concentration levels of the undesired enantiomer, typically from the Limit of Quantitation (LOQ) to 120% of the specification limit (e.g., if the limit is 0.5%, range could be 0.1% to 0.6%).

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.[16]

Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by spiking the desired enantiomer with known amounts of the undesired enantiomer.

  • Procedure:

    • Prepare samples of the main enantiomer spiked with the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the target specification limit).

    • Analyze these samples in triplicate.

    • Calculate the percent recovery for each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[16]

Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision):

    • Procedure: Analyze six replicate samples of the main enantiomer spiked with the undesired enantiomer at the 100% specification level on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[16]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N).

    • Inject solutions of decreasing concentration of the undesired enantiomer.

    • Determine the concentration that yields an S/N of approximately 3 for LOD and 10 for LOQ.[15]

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.

Robustness

Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Vary key parameters one at a time, such as:

      • Flow rate (± 0.2 mL/min)

      • Column temperature (± 2 °C)

      • Co-solvent percentage (± 2%)

    • Inject the system suitability standard for each condition and evaluate the results.

  • Acceptance Criteria: System suitability criteria (see below) must be met under all varied conditions. The resolution should not significantly degrade.[5]

System Suitability

System suitability testing is an integral part of any chromatographic method to ensure the system is performing adequately for the analysis.[14]

  • Procedure: A system suitability standard (racemic mixture at a known concentration) is injected before any sample analysis.

  • Acceptance Criteria:

    • Resolution (Rs): ≥ 2.0

    • Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 5000

    • Precision (RSD of 5 replicate injections): ≤ 2.0% for peak area

Caption: Decision flow for System Suitability Testing (SST).

Conclusion

The chiral separation and validation of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate enantiomers is a critical analytical task. While both HPLC and SFC can achieve baseline separation, SFC offers a superior solution due to its high speed, efficiency, and reduced environmental footprint. The detailed SFC method and rigorous validation protocol presented in this guide provide a robust framework for researchers and drug development professionals. By adhering to these scientifically sound principles and grounding the work in established regulatory guidelines, laboratories can ensure the generation of trustworthy and accurate data, which is indispensable for the advancement of safe and effective single-enantiomer pharmaceuticals.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2021). Pharmaceuticals. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2026). Pharmaceutical Technology. [Link]

  • Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. (2013). American Pharmaceutical Review. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Pharmaceutical Technology. [Link]

  • HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. (2024). Molecules. [Link]

  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (n.d.). ScienceDirect. [Link]

  • Chiral Separations: A Review of Current Topics and Trends. (2011). Analytical Chemistry. [Link]

  • Insights into Enantioselective Separations of Ionic Metal Complexes by Sub/Supercritical Fluid Chromatography. (n.d.). Molecules. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2025). LCGC International. [Link]

  • Chiral column chromatography. (n.d.). Wikipedia. [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (n.d.). Molecules. [Link]

  • Chiral Drug Separation. (n.d.). ResearchGate. [Link]

  • Chiral Separation Principles. (n.d.). Springer Nature Experiments. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (n.d.). RSC Publishing. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). Journal of the Iranian Chemical Society. [Link]

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. (2021). Molecules. [Link]

Sources

cost comparison of synthesizing vs purchasing tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

An objective, methodical evaluation of whether to synthesize or purchase specialized chemical building blocks is a critical decision in medicinal chemistry and drug development. tert-Butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate (CAS 196822-24-9) is a highly valuable, sterically hindered diamine scaffold frequently utilized in the development of kinase inhibitors (such as PI3K-γ inhibitors) and GPCR ligands.

This guide provides a comprehensive cost-benefit analysis comparing commercial procurement versus in-house synthesis, supported by a fully validated, step-by-step synthetic protocol.

Part 1: The Economics of Procurement vs. In-House Synthesis

The decision to buy or make this building block hinges on the required scale, project timelines, and the hidden costs of highly skilled labor. Commercially, the compound is often treated as a specialty catalog item or custom synthesis request, leading to high per-gram costs and variable lead times.

Conversely, in-house synthesis relies on the readily available des-methyl precursor, tert-butyl (3-methylpyrrolidin-3-yl)carbamate (CAS 147459-52-7) . While reagent costs are low, the labor required for a three-step orthogonal protection/deprotection sequence must be factored into the true cost.

Quantitative Cost Comparison Matrix

Note: Labor costs are estimated at $50/hour for a bench chemist. Material costs are based on standard vendor pricing (e.g.,).

MetricBuy Direct (1 g Scale)Synthesize In-House (1 g Scale)Buy Direct (10 g Scale)Synthesize In-House (10 g Scale)
Material Cost ~$250.00~$144.00 (SM + Reagents)~$2,000.00~$1,000.00 (SM + Reagents)
Labor Cost $0.00 (QA only)~$750.00 (~15 active hours)$0.00 (QA only)~$850.00 (~17 active hours)
Total Est. Cost ~$250.00 ~$894.00 ~$2,000.00 ~$1,850.00
Lead Time 2–4 weeks3–4 days2–4 weeks4–5 days
Purity Control Vendor dependentComplete internal controlVendor dependentComplete internal control

The Verdict: For discovery-phase screening (< 5 grams), purchasing is economically superior due to the disproportionate cost of labor. However, for scale-up or process development (> 5 grams), in-house synthesis becomes cost-competitive and drastically reduces the 2–4 week lead time typical of overseas custom synthesis.

DecisionTree Start Need CAS 196822-24-9 Scale Required Scale? Start->Scale Small < 5 grams (Discovery Phase) Scale->Small Low Large > 5 grams (Scale-up/Process) Scale->Large High Buy Purchase Direct High material cost, Low labor cost Small->Buy Make In-House Synthesis Low material cost, High labor cost Large->Make

Figure 1: Decision matrix for procuring tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate.

Part 2: Verified In-House Synthesis Protocol

If in-house synthesis is chosen, direct methylation of CAS 147459-52-7 is impossible because the unprotected secondary pyrrolidine amine will preferentially react, leading to inseparable mixtures of N,N'-dimethylated products.

To circumvent this, we employ an orthogonal protection strategy utilizing a Carboxybenzyl (Cbz) group, a standard practice documented in authoritative literature such as [1].

Mechanistic Rationale & Causality
  • Chemoselective Cbz Protection: Cbz-Cl reacts exclusively with the highly nucleophilic secondary pyrrolidine amine. The primary amine is protected by a Boc group; its lone pair is delocalized into the carbonyl, and it is situated on a sterically hindered quaternary C3-center, rendering it non-nucleophilic under these conditions.

  • Deprotonation & Methylation: The Boc-carbamate N-H has a pKa of ~13. Sodium hydride (NaH) is required to fully deprotonate this position, forming an amide enolate that undergoes a rapid SN2 attack on methyl iodide (MeI) in polar aprotic DMF.

  • Orthogonal Deprotection: Palladium-catalyzed hydrogenolysis cleanly cleaves the Cbz group to volatile byproducts (toluene and CO2) without affecting the acid-sensitive Boc group.

SynthesisRoute SM Starting Material tert-Butyl (3-methylpyrrolidin-3-yl)carbamate CAS: 147459-52-7 Step1 Step 1: N-Cbz Protection Reagents: Cbz-Cl, Et3N, DCM Selective secondary amine protection SM->Step1 Int1 Intermediate 1 Benzyl 3-((tert-butoxycarbonyl)amino) -3-methylpyrrolidine-1-carboxylate Step1->Int1 Step2 Step 2: N-Methylation Reagents: NaH, MeI, DMF Deprotonation of carbamate Int1->Step2 Int2 Intermediate 2 Benzyl 3-((tert-butoxycarbonyl)(methyl)amino) -3-methylpyrrolidine-1-carboxylate Step2->Int2 Step3 Step 3: Hydrogenolysis Reagents: H2, Pd/C, MeOH Cleavage of Cbz group Int2->Step3 Product Target Product tert-Butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate CAS: 196822-24-9 Step3->Product

Figure 2: Three-step synthetic workflow from CAS 147459-52-7 to CAS 196822-24-9.

Part 3: Step-by-Step Methodology & Self-Validating QC

Every robust protocol must be a self-validating system. The following methodology includes built-in Quality Control (QC) checkpoints to ensure experimental integrity at every stage.

Step 1: Synthesis of Benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpyrrolidine-1-carboxylate
  • Procedure: Dissolve tert-butyl (3-methylpyrrolidin-3-yl)carbamate (1.0 eq) in anhydrous DCM (0.2 M). Cool to 0 °C. Add Triethylamine (2.0 eq), followed by the dropwise addition of Benzyl chloroformate (CbzCl, 1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM. Wash the combined organics with brine, dry over Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).

  • QC Checkpoint: LCMS should display an[M+H]+ peak at m/z 335.2. On TLC, the product will be UV-active (due to the Cbz aromatic ring), differentiating it from the UV-inactive starting material.

Step 2: Synthesis of Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)-3-methylpyrrolidine-1-carboxylate
  • Procedure: Dissolve the Step 1 intermediate (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere and cool to 0 °C. Portionwise, add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes until hydrogen evolution ceases. Dropwise, add Methyl Iodide (2.0 eq). Stir at room temperature for 12 hours.

  • Workup: Carefully quench with saturated aqueous NH4Cl. Extract with EtOAc. Crucial Step: Wash the organic layer with water at least three times to completely partition the DMF into the aqueous phase. Wash with brine, dry, and concentrate.

  • QC Checkpoint: LCMS should display an [M+H]+ peak at m/z 349.2. 1H NMR validation requires the observation of a new singlet at ~2.8 ppm (integrating for 3H, N-CH3) and the complete disappearance of the broad Boc-N-H singlet.

Step 3: Synthesis of tert-Butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate
  • Procedure: Dissolve the Step 2 intermediate (1.0 eq) in Methanol (0.1 M). Carefully add 10% Pd/C (0.1 eq by weight). Degas the suspension and backfill with H2 gas three times. Stir vigorously under an H2 balloon at room temperature for 6 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to safely remove the pyrophoric palladium catalyst. Wash the pad thoroughly with Methanol. Concentrate the filtrate in vacuo to afford the pure target product.

  • QC Checkpoint: LCMS should display an [M+H]+ peak at m/z 215.2. 1H NMR will confirm success via the complete disappearance of the aromatic protons (~7.3 ppm) and the benzylic CH2 protons (~5.1 ppm).

References

  • Title: Greene's Protective Groups in Organic Synthesis, 4th Edition Source: Wiley Online Library URL: [Link]

  • Title: WO2017223414A1 - Heterocyclic Compounds as PI3K-γ Inhibitors (Contextual use of the des-methyl starting material in medicinal chemistry)

benchmarking catalytic efficiency of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate ligands

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Catalytic Efficiency of tert-Butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate Ligands

The development of privileged chiral scaffolds is a cornerstone of modern asymmetric synthesis. Among these, pyrrolidine-based architectures have demonstrated exceptional utility due to their tunable steric environments and robust conformational rigidity[1]. This guide provides an in-depth technical benchmarking of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate (hereafter referred to as Boc-MMPA ) against industry-standard catalysts. By evaluating its performance in both asymmetric organocatalysis and transition-metal catalysis, we aim to provide drug development professionals with actionable, data-backed insights into its catalytic efficiency.

Structural Anatomy & Mechanistic Causality

To understand the catalytic superiority of Boc-MMPA, one must analyze its structural causality. The molecule features a secondary pyrrolidine amine and a highly congested C3 quaternary stereocenter bearing a methyl group and an N -methyl- N -Boc protected amine.

  • The Thorpe-Ingold Effect: The geminal disubstitution at the C3 position induces a strong Thorpe-Ingold effect, effectively locking the pyrrolidine ring into a rigid envelope conformation. This restricts the degrees of freedom during the transition state, leading to higher facial selectivity.

  • Steric Shielding: The bulky N -Boc group acts as a tunable steric wall. In catalytic cycles, this moiety effectively blocks one enantiotopic face of the reactive intermediate (e.g., an enamine or a metal-allyl complex), forcing the incoming electrophile to approach from the unhindered trajectory.

  • Hemilability in Metal Complexes: While the secondary amine strongly coordinates to transition metals, the carbamate carbonyl oxygen can act as a hemilabile coordinating group, stabilizing reactive metal intermediates without permanently saturating the coordination sphere[2].

Benchmarking Domain 1: Asymmetric Organocatalysis

Secondary amines are the gold standard for activating carbonyl compounds via enamine and iminium ion intermediates. We benchmarked Boc-MMPA against L-Proline and MacMillan’s Catalyst (1st Generation) in the asymmetric Michael addition of hexanal to trans-β-nitrostyrene.

Quantitative Performance Data
CatalystCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
L-Proline20657285:15
MacMillan’s Catalyst (1st Gen)10828892:8
Boc-MMPA (Target) 10 94 96 98:2
Mechanistic Pathway

EnamineCycle Substrate Aldehyde Substrate Iminium Iminium Ion Intermediate Substrate->Iminium + Catalyst - H2O Catalyst Boc-MMPA Organocatalyst Catalyst->Iminium Enamine Enamine Intermediate Iminium->Enamine - H+ Product Chiral Michael Adduct Enamine->Product + Electrophile + H2O Electrophile Nitroolefin (Electrophile) Product->Catalyst Catalyst Regeneration

Enamine activation cycle using Boc-MMPA for asymmetric Michael addition.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol utilizes a self-validating triplicate system: a racemic control, a background control, and the asymmetric run.

  • System Validation (Controls):

    • Racemic Baseline: Run the reaction using 10 mol% of achiral pyrrolidine. Analyze via chiral HPLC to establish baseline retention times for both enantiomers (expected 50:50 ratio).

    • Background Check: Run the reaction with no catalyst. A lack of product formation validates that the reaction proceeds exclusively via the enamine pathway.

  • Catalyst Activation: In a dry vial under argon, dissolve Boc-MMPA (0.1 mmol, 10 mol%) and benzoic acid co-catalyst (0.1 mmol) in anhydrous toluene (2.0 mL). Stir for 10 minutes at ambient temperature to facilitate proton-transfer equilibrium.

  • Substrate Addition: Add hexanal (1.2 mmol) dropwise. Stir for 15 minutes to allow complete formation of the active enamine intermediate.

  • Electrophile Introduction: Add trans-β-nitrostyrene (1.0 mmol) in one portion. The bulky Boc group on the C3 position of the catalyst forces the nitroolefin to approach strictly from the Re-face.

  • Quench & Analysis: After 12 hours, quench with saturated aqueous NH4​Cl . Extract with ethyl acetate, concentrate, and analyze the crude mixture via 1H NMR (for dr) and chiral stationary phase HPLC (for ee).

Benchmarking Domain 2: Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)

Chiral diamines are highly effective ligands for Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA)[2]. Here, Boc-MMPA is utilized as a bulky, stereodirecting ligand, benchmarked against classic chiral diamines like (+)-Sparteine and (R,R)-DACH in the alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.

Quantitative Performance Data
LigandPd PrecursorYield (%)ee (%)Reaction Time (h)
(+)-Sparteine [Pd(allyl)Cl]2​ 788224
(R,R)-DACH [Pd(allyl)Cl]2​ 858918
Boc-MMPA (Target) [Pd(allyl)Cl]2​ 91 94 12
Self-Validating Experimental Protocol

The causality behind the success of Boc-MMPA in this domain lies in the pre-complexation step. The secondary amine strongly binds to Pd, while the steric bulk of the C3-substituent creates a deep chiral pocket that dictates the trajectory of the incoming malonate nucleophile.

Workflow Prep Ligand-Pd Complexation Mix Substrate Addition Prep->Mix React Reaction (25°C, 12h) Mix->React Quench Aqueous Quench React->Quench Analyze Chiral HPLC Analysis Quench->Analyze

Self-validating experimental workflow for Pd-catalyzed asymmetric allylic alkylation.

  • Pre-Complexation (Critical Step): In a Schlenk flask under nitrogen, combine [Pd(allyl)Cl]2​ (2.5 mol%) and Boc-MMPA (5.5 mol%) in anhydrous dichloromethane (DCM). Stir at room temperature for 30 minutes. Causality: This maturation period is strictly required to ensure complete formation of the active chiral Pd-ligand complex. Incomplete complexation results in a racemic background reaction driven by unligated Pd.

  • Substrate Activation: Add 1,3-diphenylallyl acetate (1.0 mmol) to the bright yellow solution. Stir for 10 minutes to generate the electrophilic Pd- π -allyl intermediate.

  • Nucleophile Addition: Add a pre-mixed solution of dimethyl malonate (3.0 mmol), N,O-bis(trimethylsilyl)acetamide (BSA, 3.0 mmol), and a catalytic amount of potassium acetate (KOAc).

  • Reaction & Validation: Allow the reaction to proceed for 12 hours. To validate that the enantioselectivity is ligand-driven and not substrate-directed, run a parallel control using an achiral bidentate ligand (e.g., TMEDA); the control must yield a racemic mixture (0% ee).

  • Workup: Quench with water, extract with DCM, and purify via flash chromatography before HPLC analysis.

Conclusion

The benchmarking data clearly indicates that tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate is a highly privileged scaffold. Its superiority stems from the synergistic combination of the Thorpe-Ingold conformational locking at the C3 position and the extreme steric shielding provided by the Boc-protected amine. Whether utilized as an enamine-generating organocatalyst or a stereodirecting ligand in transition-metal catalysis, Boc-MMPA consistently outperforms classical alternatives like L-Proline and (+)-Sparteine in both yield and enantiomeric excess.

References

  • THE THORPE-INGOLD EFFECT IN CYCLIC IMIDES. PART III Source: Semantic Scholar URL:[Link]

  • Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Dihydroquinolinones Source: ACS Publications URL:[Link]

  • Untethering sparteine: 1,3-diamine ligand for asymmetric synthesis in water Source: Semantic Scholar URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the intricate landscape of pharmaceutical research and development, the responsible management of chemical reagents is not merely a procedural formality but a cornerstone of laboratory safety, environmental stewardship, and regulatory adherence. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate (CAS No. 147459-52-7), a compound utilized in advanced organic synthesis. The procedures outlined herein are synthesized from established best practices in laboratory waste management and an understanding of the chemical properties inherent to carbamate and pyrrolidine derivatives.

Hazard Identification and Risk Assessment: A Proactive Approach

Key Potential Hazards:

  • Toxicity: Carbamate esters, as a class, are known for their potential to act as cholinesterase inhibitors.[1] Depending on the level and route of exposure, this can lead to a range of health effects. While this specific compound's toxicity has not been fully investigated, it should be handled as potentially harmful if swallowed, inhaled, or absorbed through the skin.[2]

  • Irritation: Similar chemical structures are known to cause skin, eye, and respiratory irritation.[3][4] Direct contact should be avoided at all times.

  • Reactivity: Carbamates can be incompatible with strong oxidizing agents, strong acids, and bases.[1][2][5] Mixing with such materials during waste collection could lead to hazardous reactions.

  • Environmental Hazard: The environmental impact of this compound has not been fully elucidated. However, as a matter of best practice, it should not be released into the environment.[2] Do not empty into drains.[2]

Hazard ClassificationDescriptionGHS Pictograms
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled.[2][6]GHS07 (Exclamation Mark)
Skin Corrosion/Irritation May cause skin irritation.[2][3]GHS07 (Exclamation Mark)
Serious Eye Damage/Irritation May cause serious eye irritation.[2][3]GHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[3]GHS07 (Exclamation Mark)

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to a strict PPE protocol is non-negotiable when handling tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate for disposal. The causality behind this is to create a complete barrier between the researcher and any potential exposure.

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[7] Always check the glove manufacturer's compatibility chart for the specific type of glove used.

  • Body Protection: A laboratory coat is mandatory. For handling larger quantities or in the event of a spill, a chemical-resistant apron is recommended.[1]

  • Respiratory Protection: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.[1][3]

Step-by-Step Disposal Protocol: A Self-Validating System

Under no circumstances should tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate or its containers be disposed of in regular trash or down the drain.[1][2][8] It must be treated as hazardous chemical waste.

Step 1: Waste Segregation

  • Principle: The primary directive in chemical waste management is the strict segregation of incompatible waste streams to prevent dangerous reactions.[9][10]

  • Action: Designate a specific, clearly labeled, and sealed container for "tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate and related solid waste."[1] Do not mix this waste with other chemical waste categories such as acids, bases, or oxidizers unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Containerization

  • Principle: The integrity of the waste container is critical to prevent leaks and environmental contamination during storage and transport.

  • Action for Solid Waste: Place the solid tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate directly into the designated hazardous waste container. Ensure the container is made of a compatible material (e.g., high-density polyethylene - HDPE) and is in good condition.[10][11]

  • Action for Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, contaminated gloves, and pipette tips, must also be disposed of as hazardous waste in the same container.[1]

  • Container Management: Keep the waste container tightly closed at all times, except when adding waste.[7][10][12]

Step 3: Labeling

  • Principle: Accurate and detailed labeling is a regulatory requirement and essential for the safety of all personnel who will handle the waste.

  • Action: Label the waste container with the words "HAZARDOUS WASTE," the full chemical name "tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate," and the approximate quantity.[10][11] Also, include any relevant hazard symbols (e.g., irritant).

Step 4: Storage

  • Principle: Proper storage of hazardous waste minimizes the risk of accidents and exposure.

  • Action: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[7] This area should be separate from general laboratory operations and away from incompatible materials.[13]

Step 5: Arranging for Professional Disposal

  • Principle: The final disposal of hazardous waste must be conducted by licensed professionals in compliance with all local, state, and federal regulations.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[8] Provide them with all the information from the waste label. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][14]

Emergency Procedures: Spill and Exposure Response

Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation. Remove all sources of ignition.[7]

  • Don PPE: Wear the appropriate personal protective equipment as detailed in Section 2.

  • Containment: For a solid spill, carefully sweep up the material and place it into the designated hazardous waste container.[2] Avoid generating dust.[2][3]

  • Cleanup: Clean the spill area with a cloth dampened with a suitable solvent (check with your EHS department for recommended solvents). Dispose of the cleaning materials as hazardous waste.[1]

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][7]

  • Skin Contact: Immediately wash the affected skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

  • Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or Poison Control Center immediately.[2][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition cluster_spill Emergency: Spill Occurs start Start: Unused tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate for Disposal haz_id 1. Hazard Identification (Review SDS/Chemical Profile for Toxicity, Reactivity, Irritation) start->haz_id ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat, use Fume Hood) haz_id->ppe segregate 3. Segregate Waste (Designate a specific container for Carbamate Waste) ppe->segregate containerize 4. Containerize Waste (Use compatible, sealed HDPE container for solid waste and contaminated materials) segregate->containerize label_waste 5. Label Container ('HAZARDOUS WASTE', Full Chemical Name, Hazards) containerize->label_waste store_waste 6. Store Securely (Designated, ventilated waste accumulation area) label_waste->store_waste contact_ehs 7. Contact EHS for Pickup (Provide all waste details) store_waste->contact_ehs end End: Professional Disposal by Licensed Vendor contact_ehs->end spill Spill Detected spill_ppe Don PPE spill->spill_ppe contain_spill Contain & Clean Spill spill_ppe->contain_spill dispose_spill_waste Dispose of cleanup materials as hazardous waste contain_spill->dispose_spill_waste report_spill Report to Supervisor/EHS dispose_spill_waste->report_spill

Caption: Disposal workflow for tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate.

References

  • Republic Services. (2025, October 23).
  • Labor Security.
  • Thermo Fisher Scientific. (2025, December 19).
  • Apollo Scientific. (2023, July 6). Safety Data Sheet for tert-Butyl [(3S)
  • ChemBlink. tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)
  • Cooling Tower Chemicals. (2009, May 21).
  • Water Corporation.
  • Triumvirate Environmental. (2025, October 24).
  • U.S. Environmental Protection Agency. (2011, June 13).
  • BenchChem. Navigating the Safe Disposal of Methyl (4-formylphenyl)
  • ChemicalBook. (2026, January 17).
  • Fisher Scientific.
  • U.S. Environmental Protection Agency. tert-Butyl {[(3R)
  • CSIR IIP.
  • Fisher Scientific. (2025, December 23).
  • PubChem. (S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. (2025, June 25). Special Wastes.
  • BenchChem.

Sources

Personal protective equipment for handling tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Handling and Safety Protocols for tert-Butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate

For researchers and drug development professionals, managing the logistical and safety parameters of specialized chemical intermediates is as critical as the synthesis itself. tert-Butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate (CAS: 196822-24-9) is a highly versatile Boc-protected pyrrolidine derivative used extensively in medicinal chemistry[1]. However, its specific structural features necessitate rigorous personal protective equipment (PPE) and handling protocols. This guide provides an authoritative, step-by-step operational plan, bridging the gap between standard safety data and practical, bench-level execution.

Chemical Profile & Mechanistic Hazard Assessment

Before selecting PPE or designing a workflow, we must understand why this specific molecule poses a risk.

  • Chemical Name: tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate

  • CAS Number: 196822-24-9[1]

  • Hazard Classification: Acute Tox. 4 (Oral, Dermal, Inhalation); Skin Irrit. 2; Eye Irrit. 2; STOT SE 3 (Respiratory Irritation)[1][2].

Mechanistic Causality of Toxicity: The hazard profile of this compound is driven by the synergistic effects of its two primary structural components:

  • The tert-Butoxycarbonyl (Boc) Group: While chemically inert under basic conditions, the bulky, non-polar Boc group significantly increases the molecule's lipophilicity. If the compound contacts the skin, this lipophilicity facilitates rapid penetration through the lipid-rich stratum corneum, elevating the risk of systemic dermal toxicity (Acute Tox. 4)[2].

  • The Pyrrolidine Core: Despite the carbamate protection on one nitrogen, the secondary/tertiary amine system retains localized basicity. Upon contact with the moisture in mucosal membranes (eyes, respiratory tract), it alters local cellular pH, causing saponification of lipids and protein denaturation, which manifests as severe tissue irritation (H315/H319)[3][4].

ToxicityMechanism Exposure Exposure to tert-butyl N-methyl-N- (3-methylpyrrolidin-3-yl)carbamate Inhalation Inhalation (Dust/Vapor) Exposure->Inhalation Dermal Dermal Contact Exposure->Dermal Lipophilicity Boc-Group Lipophilicity Enhances Absorption Inhalation->Lipophilicity Basicity Pyrrolidine Nitrogen Basicity Causes Local pH Alteration Inhalation->Basicity Dermal->Lipophilicity Dermal->Basicity Systemic Systemic Toxicity (Acute Tox. 4: H302/H312/H332) Lipophilicity->Systemic Rapid systemic entry Irritation Tissue Irritation / Damage (H315/H319/H335) Basicity->Irritation Cellular membrane disruption

Logical relationship mapping the exposure pathways and mechanistic toxicity of Boc-protected amines.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards, standard "lab coat and gloves" are insufficient. The following PPE matrix is engineered to interrupt the specific exposure pathways of Boc-protected pyrrolidines[3][5].

PPE CategorySpecificationCausality / Rationale
Hand Protection Nitrile (≥0.11 mm for dry powder) or Butyl Rubber (if handled in solvents).Nitrile resists the dry free-base well. However, Boc-amines are often dissolved in halogenated solvents (e.g., DCM), which rapidly permeate nitrile. Butyl rubber prevents solvent-mediated dermal transport.
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles.Standard safety glasses with side shields do not prevent fine dust aerosolization or solvent vapor from contacting the highly susceptible ocular mucosa[2].
Respiratory NIOSH-approved N95/P100 particulate respirator.Prevents inhalation of electrostatically charged micro-particles generated during weighing or transfer outside of a controlled hood[5].
Body Protection Flame-retardant lab coat, fully buttoned; closed-toe non-porous shoes.Prevents the accumulation of lipophilic dust on personal clothing, which could lead to delayed, prolonged dermal exposure[3].

Experimental Workflow: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the safety boundary remains intact during operation.

Phase 1: Pre-Operational Setup

  • Ventilation Verification: Activate the chemical fume hood. Validation: Tape a 1-inch strip of a Kimwipe to the bottom of the sash. If it pulls inward steadily, negative pressure is established (target face velocity: 100-120 FPM)[3].

  • Static Mitigation: Boc-protected powders often accumulate static charge, causing them to "jump" and aerosolize when manipulated. Wipe the balance and spatulas with an anti-static ionizing brush or a damp, lint-free cloth before opening the chemical container.

Phase 2: Handling and Transfer 3. Weighing: Tare the receiving vial inside the fume hood. Using a grounded or anti-static metal spatula, transfer the tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate. Validation: Visually inspect the exterior of the vial; if any powder adheres to the outside, wipe it immediately with a solvent-dampened tissue before proceeding. 4. Dissolution: If preparing a stock solution, slowly add the compatible solvent (e.g., Methanol or Dichloromethane) down the side of the vial to prevent dust kick-up. Seal the vial with a PTFE-lined cap before removing it from the hood.

Phase 3: Decontamination and Disposal 5. Tool Decontamination: Do not wash spatulas directly in the sink. Rinse them into a dedicated waste beaker using a dilute mild acid (e.g., 5% citric acid or dilute HCl). Causality: The acid protonates any residual pyrrolidine nitrogen, converting the lipophilic molecule into a highly water-soluble, non-volatile salt, eliminating inhalation and dermal risks during final washing. 6. Glove Removal: Doff gloves using the "beak" method (turning them inside out) to trap any microscopic dust particles, and dispose of them in a solid hazardous waste bin[5].

HandlingWorkflow Prep 1. Fume Hood Setup (Flow >100 LFM) PPE 2. Don PPE (Nitrile/Butyl, Goggles) Prep->PPE Weigh 3. Weighing (Anti-static tools) PPE->Weigh Transfer 4. Solvent Dissolution (e.g., DCM/MeOH) Weigh->Transfer Decon 5. Decontamination (Mild Acid Rinse) Transfer->Decon

Step-by-step experimental workflow for the safe handling and transfer of Boc-protected pyrrolidines.

Emergency Response & Spill Containment Plan

In the event of a containment breach, immediate, structured action is required to prevent systemic exposure[6].

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water and soap for at least 15 minutes. Crucial Causality: Do not use organic solvents (like ethanol or acetone) to wash the skin, as this will dissolve the compound and drastically accelerate the dermal absorption of the lipophilic Boc-amine[2][5].

  • Dry Powder Spill (<50g): Do not sweep, as this generates respirable dust. Lightly mist the spill with water to bind the powder, cover with an inert absorbent (e.g., vermiculite or damp sand), and collect using a non-sparking plastic scoop[6].

  • Waste Disposal: Place all spill cleanup materials into a sealable, high-density polyethylene (HDPE) container. Label as "Hazardous Waste: Acute Toxicity (Amine Derivative)" and transfer to the facility's regulated waste management team for high-temperature incineration[5]. Do not flush down the sink, as the lipophilic nature and toxicity pose severe environmental hazards[3].

References

  • Title:tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)
  • Title: Safety Data Sheet: (S)-3-(Boc-amino)
  • Title: SAFETY DATA SHEET: N-BOC-Pyrrolidine Source: Fisher Scientific URL
  • Title: MSDS of (S)
  • Title: SAFETY DATA SHEET: (R)-3-(Boc-amino)
  • Title: SAFETY DATA SHEET: 2-(Aminomethyl)-1-(tert-butoxycarbonyl)

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。